L-665871
Description
Properties
CAS No. |
123788-05-6 |
|---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
(1R)-1-(6-amino-3-pyridinyl)-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)14-7-9(15)8-4-5-10(12)13-6-8/h4-6,9,14-15H,7H2,1-3H3,(H2,12,13)/t9-/m0/s1 |
InChI Key |
HFZJPYRETOGNOT-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CN=C(C=C1)N)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CN=C(C=C1)N)O |
Appearance |
Solid powder |
Other CAS No. |
123788-05-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 665871; L-665871; L665871; L 665,871; L-665,871; L665,871; |
Origin of Product |
United States |
Foundational & Exploratory
L-798,106: A Technical Guide to its Mechanism of Action as a Prostanoid EP3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-798,106 is a potent and highly selective competitive antagonist of the prostanoid EP3 receptor, a G-protein coupled receptor involved in a myriad of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the mechanism of action of L-798,106, presenting key quantitative data, experimental methodologies, and visualizing its interaction with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Core Mechanism of Action
L-798,106 exerts its pharmacological effects by selectively binding to the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3). The EP3 receptor is unique among the four PGE2 receptor subtypes (EP1-EP4) in that it primarily couples to the inhibitory G-protein, Gi. Activation of the EP3 receptor by its endogenous ligand PGE2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] By competitively blocking the binding of PGE2 and other agonists, L-798,106 prevents this signaling cascade, thereby antagonizing the diverse cellular responses mediated by the EP3 receptor. Recent evidence also suggests that for some human EP3 receptor isoforms, L-798,106 may act as a biased agonist of the Gαz pathway.[3]
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of L-798,106 have been characterized through radioligand binding assays, which measure the affinity of the compound for various prostanoid receptors. The data consistently demonstrates a high affinity for the EP3 receptor with significantly lower affinity for other EP receptor subtypes, highlighting its selectivity.
| Receptor Subtype | Ki (nM) | Reference |
| EP3 | 0.3 | [4][5] |
| EP4 | 916 | [4][5] |
| EP1 | > 5000 | [4][5] |
| EP2 | > 5000 | [4][5] |
Table 1: Binding Affinities (Ki) of L-798,106 for Human Prostanoid EP Receptor Subtypes.
Signaling Pathways
The primary mechanism of action of L-798,106 is the blockade of the EP3 receptor signaling pathway. The following diagram illustrates the canonical EP3 signaling cascade and the inhibitory effect of L-798,106.
Caption: Canonical EP3 receptor signaling pathway and its inhibition by L-798,106.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the characterization of L-798,106.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a ligand for a receptor.
Caption: Generalized workflow for a radioligand binding assay.
In Vitro Functional Assays
These experiments assess the functional consequences of receptor antagonism in a controlled cellular or tissue environment.
-
cAMP Measurement: In cells expressing the EP3 receptor, the ability of L-798,106 to counteract the agonist-induced (e.g., sulprostone) decrease in cAMP levels is quantified using methods like ELISA or FRET-based biosensors.
-
Isolated Tissue Preparations: The effect of L-798,106 is studied on isolated tissues that express the EP3 receptor. For instance, in guinea-pig vas deferens or tracheal smooth muscle, L-798,106 has been shown to inhibit contractile responses induced by EP3 agonists.[5] The apparent pA2 value, a measure of antagonist potency, can be determined from these experiments.[5]
In Vivo Studies
Animal models are utilized to evaluate the physiological effects of L-798,106.
-
Models of Disease: L-798,106 has been investigated in various disease models. For example, in db/db mice, a model of type 2 diabetes, oral administration of L-798,106 suppressed systemic insulin (B600854) resistance and adipose tissue inflammation.[5] In a mouse model of myocardial infarction, delayed administration of L-798,106 improved cardiac function.[6][7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: These studies involve administering L-798,106 to animals (e.g., via oral gavage or subcutaneous injection) and measuring drug concentrations in plasma over time, alongside its physiological effects, to establish a dose-response relationship.
Summary of In Vitro and In Vivo Effects
The antagonistic activity of L-798,106 has been demonstrated in a variety of experimental systems, leading to diverse biological outcomes.
| Experimental System | Agonist | Observed Effect of L-798,106 | Reference |
| Guinea-pig vas deferens | Electrical Field Stimulation | Inhibition of contractile responses | [5] |
| Guinea-pig tracheal smooth muscle | EP3 agonists | Attenuation of inhibitory effect on ACh release | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | DMI-induced differentiation | Facilitated adipogenesis | [1][8] |
| Rat primary adipocytes | - | Enhanced lipolysis | [1] |
| db/db mice | - | Suppressed fasting blood glucose and adipose tissue inflammation | [5] |
| Mouse model of myocardial infarction | - | Improved ejection fraction and fractional shortening | [6][7] |
| Rat locus coeruleus neurons | Sulprostone, PGE2, Misoprostol | Blocked inhibition of neuronal firing activity | [9] |
| SK-BR-3 breast cancer cells | - | Reduced cell proliferation and migration | [2] |
Table 2: Summary of a Selection of In Vitro and In Vivo Effects of L-798,106.
Conclusion
L-798,106 is a powerful research tool and a potential therapeutic agent due to its high potency and selectivity for the EP3 receptor. Its mechanism of action, centered on the competitive antagonism of the Gi-coupled EP3 receptor, has been well-characterized. This guide provides a foundational understanding of L-798,106 for scientists and researchers, summarizing its binding characteristics, effects on cellular signaling, and its demonstrated activity in various experimental models. Further research into its isoform-specific effects and clinical potential is ongoing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. dovepress.com [dovepress.com]
- 3. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
L-798,106: A Comprehensive Technical Guide to a Selective EP3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-798,106 is a potent and highly selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3). This document provides a detailed technical overview of L-798,106, consolidating key data on its receptor binding affinity, selectivity, and pharmacological effects across a range of in vitro and in vivo models. The guide includes structured data tables for quantitative analysis, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
Prostaglandin E2 is a principal mediator in numerous physiological and pathological processes, exerting its diverse effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP3 receptor, in particular, is implicated in a wide array of functions, including inflammation, pain perception, and cardiovascular regulation. L-798,106 has emerged as a critical pharmacological tool for elucidating the specific roles of the EP3 receptor due to its high potency and selectivity. This guide serves as a comprehensive resource for researchers working with this compound.
Physicochemical Properties and Structure
L-798,106, also known as CM9 or GW671021, is a cinnamic acylsulfonamide derivative.[2]
-
Chemical Name: N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide[3][4]
Data Presentation
Table 1: Receptor Binding Affinity and Selectivity of L-798,106
| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |
| Human EP3 | 0.3 nM | [2][3][4] |
| Human EP4 | 916 nM | [2][3][4] |
| Human EP1 | > 5000 nM | [2][3][4] |
| Human EP2 | > 5000 nM | [2][3][4] |
Table 2: Summary of In Vitro Effects of L-798,106
| Experimental Model | L-798,106 Concentration | Observed Effect | Reference(s) |
| Guinea-pig vas deferens | 200 nM | Inhibition of electrical field stimulation-induced contractile responses. Apparent pA2 of 7.48 ± 0.25. | [2] |
| Guinea-pig trachea parasympathetic nerves | 10 µM | Inhibition of electrical field stimulation-evoked acetylcholine (B1216132) (ACh) release. | [2] |
| SK-BR-3 breast cancer cells | 10, 100, 1000 nM | Significant reduction in cell proliferation. | |
| SK-BR-3 breast cancer cells | 100, 1000 nM | Significant reduction in cell migration. | |
| SK-BR-3 breast cancer cells | 10, 100, 1000 nM | Significant reduction in Gi-protein expression. | |
| SK-BR-3 breast cancer cells | 10, 1000 nM | Significant increase in cAMP levels. | |
| Mouse Embryonic Fibroblasts (MEFs) | Varies (dose-dependent) | Marked facilitation of MEF differentiation into adipocytes. | |
| Rat primary adipocytes | Varies (dose- and time-dependent) | Enhanced lipolysis. |
Table 3: Summary of In Vivo Effects of L-798,106
| Animal Model | Dosage and Administration | Experimental Condition | Observed Effect | Reference(s) |
| db/db mice | 50 and 100 µg/kg, oral gavage, once daily for 8 weeks | Obesity-induced adipose tissue inflammation and insulin (B600854) resistance | Suppressed increased fasting blood glucose levels and proinflammatory gene expression in adipocytes. | [2] |
| Male C57Bl/6J mice | 40 µg/kg/day, subcutaneous injection, starting 3 days post-MI for 2 weeks | Myocardial Infarction (MI) | Significantly improved ejection fraction and shortening fraction. | [5] |
Experimental Protocols
In Vitro Scratch (Wound Healing) Assay
This protocol is adapted from methodologies used to assess cell migration.
-
Cell Seeding:
-
Culture an adherent cell line (e.g., SK-BR-3) to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 24-well plate at a density predetermined to achieve a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the cell monolayer.
-
Wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.
-
-
Treatment and Incubation:
-
Replace the PBS with fresh culture medium containing the desired concentration of L-798,106 or vehicle control.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
-
Imaging and Analysis:
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Measurement of Acetylcholine (ACh) Release
This protocol describes a general method for measuring neurotransmitter release from tissue preparations.
-
Tissue Preparation:
-
Isolate the tissue of interest (e.g., guinea-pig trachea) and place it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Allow the tissue to equilibrate for a specified period.
-
-
Electrical Field Stimulation (EFS):
-
Position platinum electrodes on either side of the tissue.
-
Apply EFS with defined parameters (e.g., frequency, voltage, duration) to evoke neurotransmitter release.
-
-
Treatment and Sample Collection:
-
Pre-incubate the tissue with L-798,106 (e.g., 10 µM) or vehicle for a set duration before applying EFS.
-
Collect the superfusate from the organ bath during and after stimulation.
-
-
ACh Quantification:
-
Measure the concentration of ACh in the collected superfusate using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.
-
Western Blot for ERK1/2 Phosphorylation
This protocol outlines the steps to assess the effect of L-798,106 on a specific signaling pathway component.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SK-BR-3) and grow to a desired confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with L-798,106 at various concentrations for specific time points. Include positive and negative controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
In Vivo Myocardial Infarction (MI) Model
This protocol is a generalized procedure for inducing MI in mice and assessing the therapeutic effects of L-798,106.
-
Animal Model:
-
Use adult male C57Bl/6J mice.
-
-
Surgical Procedure for MI Induction:
-
Anesthetize the mouse and provide appropriate analgesia.
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
Confirm successful ligation by observing the blanching of the anterior ventricular wall.
-
Close the chest in layers and allow the animal to recover.
-
-
Drug Administration:
-
Beginning 3 days post-MI, administer L-798,106 (e.g., 40 µg/kg/day) or vehicle control via subcutaneous injection daily for the duration of the study (e.g., 2 weeks).[5]
-
-
Functional Assessment:
-
Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function, including ejection fraction and fractional shortening.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Section the hearts and perform histological staining (e.g., Masson's trichrome or Picrosirius red) to determine infarct size and fibrosis.
-
Mandatory Visualizations
Signaling Pathways
The EP3 receptor can couple to different G proteins, leading to divergent downstream signaling cascades.
Caption: EP3 receptor signaling pathways and the inhibitory action of L-798,106.
Experimental Workflows
Caption: Workflow for the in vitro scratch (wound healing) assay.
Caption: Workflow for the in vivo myocardial infarction (MI) model.
Conclusion
L-798,106 is a powerful and selective tool for investigating the physiological and pathological roles of the EP3 receptor. The data and protocols compiled in this guide demonstrate its utility in a variety of experimental contexts, from cellular signaling to in vivo models of disease. This comprehensive resource is intended to facilitate further research into the therapeutic potential of targeting the EP3 receptor pathway.
References
- 1. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholars.uky.edu [scholars.uky.edu]
L-798,106: A Comprehensive Technical Guide to its Prostanoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity of L-798,106 for prostanoid receptors. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. This document summarizes quantitative binding data, outlines typical experimental methodologies for its determination, and visualizes the associated signaling pathways.
L-798,106 Binding Affinity Profile
L-798,106 is a potent and highly selective antagonist for the prostanoid EP3 receptor.[1] Its binding affinity for other prostanoid receptors is significantly lower, highlighting its specificity. The equilibrium dissociation constants (Ki) for L-798,106 at various human prostanoid receptors are summarized in the table below.
| Receptor Subtype | Ki (nM) | Reference |
| EP1 | > 5000 | [1] |
| EP2 | > 5000 | [1] |
| EP3 | 0.3 | [1] |
| EP4 | 916 | [1] |
| DP1 | Data not available | |
| DP2 (CRTH2) | Data not available | |
| FP | Data not available | |
| IP | Data not available | |
| TP | Data not available |
Note: Data for DP, FP, IP, TP, and CRTH2 receptors were not available in the reviewed literature, suggesting that L-798,106 has been predominantly characterized for its activity on the EP receptor subtypes.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of a compound like L-798,106 for its target receptors is typically achieved through competitive radioligand binding assays. While the specific, detailed protocol used for L-798,106 is not publicly available, the following represents a generalized methodology based on standard practices in the field.
Objective: To determine the binding affinity (Ki) of L-798,106 for a specific prostanoid receptor by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human prostanoid receptor of interest (e.g., HEK293-EP3).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-PGE2 for EP receptors).
-
Test Compound: L-798,106 of known concentration.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands (e.g., Tris-HCl buffer with MgCl2).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target receptor are thawed and diluted in the assay buffer to a predetermined optimal concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of L-798,106.
-
Incubation: The plates are incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.
-
Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of L-798,106 that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Generalized workflow for a competitive radioligand binding assay.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (prostaglandins), initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the type of G-protein to which it couples.
EP1 Receptor Signaling
The EP1 receptor primarily couples to Gq alpha subunits.
Caption: EP1 receptor signaling pathway.
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors couple to Gs alpha subunits, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][3][4][5] The EP4 receptor can also couple to Gi, which can lead to the activation of the PI3K pathway.[3][4]
Caption: EP2 and EP4 (Gs-mediated) signaling pathway.
EP3 Receptor Signaling
The EP3 receptor typically couples to Gi alpha subunits, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetic and pharmacological analysis of prostanoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology and pathophysiology of prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of the EP3 Receptor: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin E2 (PGE2) receptor 3 (EP3), a member of the G-protein coupled receptor (GPCR) family, stands as a pivotal mediator in a wide spectrum of physiological and pathophysiological processes. Encoded by the PTGER3 gene, the EP3 receptor is one of four receptor subtypes for PGE2, a potent lipid compound derived from arachidonic acid.[1] Its ubiquitous expression and ability to couple to multiple signaling pathways underscore its significance in cellular communication and its potential as a therapeutic target. This technical guide provides an in-depth exploration of the core functions of the EP3 receptor, its intricate signaling mechanisms, and the experimental methodologies employed to investigate its activity.
The EP3 receptor is notably distinguished by the existence of multiple splice variants, or isoforms, which arise from alternative splicing of the C-terminal tail.[2] These isoforms, while sharing the same ligand-binding domain, exhibit differential coupling to various G-proteins, thereby eliciting diverse and sometimes opposing cellular responses.[3][4][5] This molecular heterogeneity contributes to the complexity of EP3 receptor function and presents both challenges and opportunities in the development of selective therapeutic agents.
This guide will delve into the quantitative aspects of EP3 receptor pharmacology, detail the experimental protocols for its characterization, and provide visual representations of its signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Functions of the EP3 Receptor
The EP3 receptor is implicated in a vast array of physiological functions, maintaining homeostasis and contributing to pathological states. Its activation by PGE2 can lead to a variety of downstream effects, depending on the specific isoform expressed and the cellular context.
Physiological Roles:
-
Gastric Mucosal Protection: Activation of the EP3 receptor in the stomach lining promotes the secretion of protective mucus and bicarbonate, shielding the tissue from acidic conditions and playing a role in preventing ulcers.[1]
-
Fever Regulation: In the central nervous system, particularly the preoptic area of the hypothalamus, EP3 receptor activation is a key step in the febrile response to infection and inflammation.[1]
-
Pain Modulation: The EP3 receptor exhibits a dual role in pain perception. While PGE2 is a well-known pain mediator, selective activation of the EP3 receptor can produce antinociceptive effects, particularly in inflammatory pain states, by counteracting the sensitizing effects of other EP receptors.[6]
-
Platelet Aggregation: The EP3 receptor is involved in platelet aggregation, a critical process in hemostasis and thrombosis.[1][7]
-
Smooth Muscle Contraction: EP3 receptor activation can induce contraction of smooth muscle in various tissues, including the intestines and uterus.
-
Regulation of Blood Pressure: Studies in animal models suggest that EP3 receptor activation in the brain can contribute to hypertension.
-
Metabolic Regulation: Emerging evidence points to a role for the EP3 receptor in metabolic processes, including the regulation of insulin (B600854) secretion and glucose homeostasis.[1]
Pathophysiological Involvement:
-
Inflammation: The EP3 receptor is a key player in inflammatory processes, mediating some of the effects of PGE2.
-
Thrombosis: Due to its role in platelet aggregation, the EP3 receptor is a potential target for anti-thrombotic therapies.[1]
-
Cancer: The expression and function of the EP3 receptor have been implicated in the progression of certain cancers.[8]
-
Cardiovascular Disease: The EP3 receptor's involvement in platelet aggregation, vasoconstriction, and vascular inflammation makes it a promising therapeutic target in cardiovascular diseases.[7]
-
Diabetes: The EP3/Gz signaling axis is being explored as a potential dual target for type 2 diabetes and cardiovascular disease due to its role in insulin-secreting beta-cells.[9]
Signaling Pathways of the EP3 Receptor
The functional diversity of the EP3 receptor stems from its ability to couple to multiple G-protein signaling pathways. The specific G-protein activated depends on the particular splice variant of the receptor.
The primary and most well-characterized signaling pathway for the EP3 receptor involves coupling to the inhibitory G-protein, Gαi . This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][10]
However, different EP3 receptor isoforms can also couple to:
-
Gαs , which stimulates adenylyl cyclase and increases cAMP levels.[8][10]
-
Gαq , which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]
-
Gα12/13 , which activates the Rho signaling pathway, influencing cell morphology and migration.[8][10]
The following diagrams illustrate the major signaling cascades initiated by EP3 receptor activation.
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. researchgate.net [researchgate.net]
L-798,106: A Technical Guide to its Role as a Selective EP3 Antagonist in Prostaglandin E2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype couples to different intracellular signaling pathways, leading to a wide range of cellular responses. The EP3 receptor, in particular, presents a unique target for therapeutic intervention due to its primary coupling to the inhibitory Gαi protein, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. L-798,106 has emerged as a potent and highly selective antagonist of the EP3 receptor, making it an invaluable tool for elucidating the specific roles of EP3 signaling in various biological systems and a potential lead compound in drug discovery. This technical guide provides an in-depth overview of L-798,106, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its role in the context of PGE2 signaling.
L-798,106: Mechanism of Action and Quantitative Profile
L-798,106 is a cinnamic acylsulfonamide analogue that acts as a competitive antagonist at the human EP3 prostanoid receptor. Its high affinity and selectivity for the EP3 receptor over other EP receptor subtypes have been well-documented.
Data Presentation: Quantitative Pharmacological Data for L-798,106
The following table summarizes the binding affinities (Ki) of L-798,106 for the human prostanoid EP receptor subtypes, highlighting its remarkable selectivity for the EP3 receptor. Additional data from functional assays in specific cell lines are also included.
| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | EP3 | 0.3 nM | Recombinant | [1][2][3] |
| EP4 | 916 nM | Recombinant | [1][2][3] | |
| EP1 | > 5000 nM | Recombinant | [1][2][3] | |
| EP2 | > 5000 nM | Recombinant | [1][2][3] | |
| Functional Activity | ||||
| Cell Proliferation (BrdU assay) | EP3 (antagonism) | 14% reduction at 100 nM | SK-BR-3 | [4] |
| Cell Migration (Scratch assay) | EP3 (antagonism) | 13% reduction at 100 nM | SK-BR-3 | [4] |
| cAMP Levels (ELISA) | EP3 (antagonism) | 11% increase at 10 nM | SK-BR-3 | [4] |
| Gi-protein Expression | EP3 (antagonism) | 20% reduction at 100 nM | SK-BR-3 | [4] |
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 exerts its biological effects by binding to its four receptor subtypes (EP1-4), each initiating a distinct signaling cascade. L-798,106 specifically blocks the EP3 receptor pathway.
Caption: PGE2 signaling pathways and the inhibitory action of L-798,106.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of L-798,106 are provided below.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of L-798,106 for the EP3 receptor.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the human EP3 receptor.
-
Radioligand: [3H]-PGE2.
-
Non-specific Binding Control: A high concentration of unlabeled PGE2.
-
Test Compound: L-798,106 at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Prepare serial dilutions of L-798,106 in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, membrane preparation, a fixed concentration of [3H]-PGE2, and varying concentrations of L-798,106 or control compounds.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled PGE2.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-798,106 concentration.
-
Determine the IC50 value (the concentration of L-798,106 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7][8][9]
cAMP Measurement by ELISA
This protocol measures the effect of L-798,106 on intracellular cAMP levels.
1. Materials:
-
Cells expressing the EP3 receptor.
-
PGE2 or an EP3 agonist (e.g., sulprostone).
-
L-798,106.
-
Cell lysis buffer.
-
Commercially available cAMP ELISA kit.
-
Microplate reader.
2. Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubate the cells with various concentrations of L-798,106 for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of an EP3 agonist (e.g., sulprostone) for a time known to induce a change in cAMP levels (e.g., 15-30 minutes).
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of antibody sites.
-
Read the absorbance on a microplate reader at the recommended wavelength.
3. Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Analyze the effect of L-798,106 on agonist-induced changes in cAMP levels.[10][11][12][13][14]
Cell Proliferation (BrdU Assay)
This assay quantifies the effect of L-798,106 on cell proliferation.
1. Materials:
-
Adherent or suspension cells of interest.
-
L-798,106.
-
BrdU labeling solution.
-
Fixing/Denaturing solution.
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore).
-
Substrate for the detection enzyme (e.g., TMB for HRP).
-
Stop solution.
-
Microplate reader or fluorescence microscope.
2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of L-798,106 and/or a mitogen for the desired duration (e.g., 24-72 hours).
-
Add BrdU labeling solution to the wells and incubate for a period that allows for significant incorporation into newly synthesized DNA (e.g., 2-24 hours).
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to expose the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate to allow for binding.
-
Wash the wells to remove unbound antibody.
-
If using an enzyme-conjugated antibody, add the substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Quantify the results by measuring the absorbance or fluorescence.[15][16][17][18]
Cell Migration (Scratch Assay)
This method assesses the effect of L-798,106 on collective cell migration.
1. Materials:
-
Adherent cell line that forms a confluent monolayer.
-
L-798,106.
-
Sterile pipette tip (e.g., p200) or a scratch-making tool.
-
Microscope with a camera.
-
Image analysis software.
2. Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing different concentrations of L-798,106 or a vehicle control.
-
Place the plate on a microscope stage within an incubator to maintain optimal conditions.
-
Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Ensure that the same field of view is imaged at each time point.
3. Data Analysis:
-
Use image analysis software to measure the area of the cell-free gap at each time point.
-
Calculate the rate of wound closure for each condition.
-
Compare the migration rates in the presence of L-798,106 to the control to determine its effect on cell migration.[19][20][21][22][23]
Experimental Workflow for Characterizing L-798,106
The following diagram illustrates a typical workflow for the preclinical characterization of L-798,106.
Caption: A typical experimental workflow for the evaluation of L-798,106.
Conclusion
L-798,106 is a powerful pharmacological tool for investigating the role of the EP3 receptor in PGE2 signaling. Its high potency and selectivity make it ideal for dissecting the complex and often opposing effects of PGE2 in health and disease. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for utilizing L-798,106 in their studies and for advancing our understanding of the therapeutic potential of targeting the EP3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
- 4. dovepress.com [dovepress.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. abcam.cn [abcam.cn]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. cohesionbio.com [cohesionbio.com]
- 18. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 19. clyte.tech [clyte.tech]
- 20. axionbiosystems.com [axionbiosystems.com]
- 21. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wound healing migration assay (Scratch assay) [protocols.io]
- 23. Wound healing assay | Abcam [abcam.com]
L-798,106: A Comprehensive Technical Guide to a Potent and Selective EP3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-798,106 is a potent and highly selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 3 (EP3). As a member of the cinnamic acylsulfonamide class of compounds, it has been instrumental in elucidating the physiological and pathological roles of the EP3 receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of L-798,106. It includes a detailed summary of its binding affinity and selectivity, its mechanism of action, and its effects in various in vitro and in vivo experimental models. This document also collates available experimental protocols and presents key data in structured tables and signaling pathway diagrams to facilitate further research and development efforts.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP3 receptor, in particular, is implicated in diverse physiological processes, including the regulation of smooth muscle tone, platelet aggregation, neurotransmission, and inflammation. Its involvement in various pathological conditions has made it an attractive target for therapeutic intervention.
The development of selective antagonists for the EP3 receptor has been a critical step in understanding its function. L-798,106 emerged from structure-activity relationship studies of cinnamic acylsulfonamide analogues as a lead compound with high affinity and selectivity for the human EP3 receptor.[1] This guide serves as a technical resource for researchers and drug developers working with or interested in L-798,106 and the broader field of prostanoid receptor pharmacology.
Physicochemical Properties and Structure
L-798,106 is a synthetic, small-molecule compound with the chemical name N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide. Its structure is characterized by a cinnamic acid scaffold linked to a sulfonamide group.
| Property | Value |
| Chemical Formula | C27H22BrNO4S |
| Molecular Weight | 536.44 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Synonyms | CM9, GW671021 |
Mechanism of Action and Signaling Pathway
L-798,106 functions as a competitive antagonist at the EP3 receptor. The EP3 receptor is primarily coupled to the inhibitory G-protein, Gi. Activation of the EP3 receptor by its endogenous ligand, PGE2, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By binding to the EP3 receptor, L-798,106 blocks the binding of PGE2 and other agonists, thereby preventing the downstream signaling cascade. This leads to a disinhibition of adenylyl cyclase and a relative increase in intracellular cAMP levels.
Recent studies have also suggested that L-798,106 can act as a biased agonist of the Gαz pathway for some human EP3 receptor isoforms.[2] This highlights the complexity of EP3 receptor signaling and the nuanced effects that ligands can exert.
Caption: EP3 Receptor Signaling Pathway and the Antagonistic Action of L-798,106.
Quantitative Data
Receptor Binding Affinity and Selectivity
L-798,106 exhibits high affinity for the human EP3 receptor and significant selectivity over other prostanoid receptor subtypes. The inhibitory constant (Ki) values are summarized below.
| Receptor Subtype | Ki (nM) | Reference |
| EP3 | 0.3 | [1][3] |
| EP4 | 916 | [1][3] |
| EP1 | > 5000 | [1][3] |
| EP2 | > 5000 | [1][3] |
In Vitro Cellular Activity
Studies in various cell lines have demonstrated the biological effects of L-798,106.
| Cell Line | Assay | Effect of L-798,106 | Concentration | Reference |
| SK-BR-3 (Breast Cancer) | Proliferation (BrdU) | Reduced proliferation | 10 - 1000 nM | [4] |
| SK-BR-3 (Breast Cancer) | Migration (Scratch Assay) | Reduced migration | 100 - 1000 nM | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | Adipogenesis | Facilitated differentiation | Dose-dependent | [5][6] |
| Rat Primary Adipocytes | Lipolysis | Enhanced lipolysis | Dose- and time-dependent | [5] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of L-798,106 for the EP3 receptor. Specific parameters may need to be optimized based on the cell line and experimental setup.
Materials:
-
Membrane preparations from cells expressing the human EP3 receptor.
-
[3H]-PGE2 (Radioligand).
-
L-798,106 (Competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-PGE2, and varying concentrations of L-798,106 in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of L-798,106 that inhibits 50% of the specific binding of [3H]-PGE2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: General Workflow for a Competitive Radioligand Binding Assay.
cAMP Measurement Assay (General Protocol)
This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to EP3 receptor activation and antagonism by L-798,106.
Materials:
-
Cells expressing the human EP3 receptor.
-
PGE2 or a selective EP3 agonist (e.g., sulprostone).
-
L-798,106.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Cell lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of L-798,106 for a defined period.
-
Stimulation: Add an EP3 agonist (e.g., PGE2 or sulprostone) in the presence of forskolin to stimulate cAMP production.
-
Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay.
-
Data Analysis: Plot the cAMP concentration against the concentration of L-798,106 to determine its effect on agonist-induced inhibition of cAMP production.
Caption: General Workflow for a cAMP Measurement Assay.
In Vivo Studies
L-798,106 has been evaluated in several preclinical animal models, demonstrating its potential therapeutic utility.
-
Diabetes and Insulin (B600854) Resistance: In a study using db/db mice, a model of type 2 diabetes, oral administration of L-798,106 (50 and 100 µg/kg, once daily for 8 weeks) suppressed systemic insulin resistance and adipose tissue inflammation.[1] It also suppressed the increase in fasting blood glucose levels in these mice.[1]
-
Myocardial Infarction: In a mouse model of myocardial infarction, delayed administration of L-798,106 (40 µg/kg per day, subcutaneous) starting 3 days post-MI significantly improved cardiac function, as indicated by increased ejection fraction and fractional shortening.[7]
Pharmacokinetics
Detailed pharmacokinetic data for L-798,106 in preclinical species is not extensively available in the public domain. The in vivo studies cited above provide information on effective doses and routes of administration, suggesting oral and subcutaneous bioavailability. However, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including parameters such as half-life, clearance, and volume of distribution, has not been published.
Structure-Activity Relationship (SAR)
L-798,106 belongs to a class of cinnamic acylsulfonamide analogues. Structure-activity relationship studies on this class of compounds have revealed several key features for potent and selective EP3 antagonism:
-
The cinnamic acid scaffold is a crucial element.
-
The acylsulfonamide group provides an acidic proton that is important for binding.
-
Modifications to the biaryl moiety can significantly impact affinity and selectivity.
These SAR studies have been instrumental in the design and optimization of selective EP3 receptor antagonists.
Conclusion
L-798,106 is a valuable pharmacological tool for investigating the roles of the EP3 receptor in health and disease. Its high potency and selectivity have enabled researchers to dissect the complex signaling pathways mediated by this receptor. The in vitro and in vivo data summarized in this guide underscore the potential of EP3 receptor antagonism as a therapeutic strategy for a range of conditions, including metabolic disorders and cardiovascular disease. Further research, particularly in the area of pharmacokinetics and long-term safety, is warranted to fully explore the clinical potential of L-798,106 and related compounds. This technical guide provides a solid foundation for such future investigations.
References
- 1. Structure-activity relationship of cinnamic acylsulfonamide analogues on the human EP3 prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Structure-activity relationship of biaryl acylsulfonamide analogues on the human EP(3) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
L-798,106: A Potent Modulator of Adipogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: L-798,106 has emerged as a critical pharmacological tool in the study of adipogenesis, the process of cell differentiation that results in the formation of adipocytes, or fat cells. This small molecule acts as a selective antagonist for the prostaglandin (B15479496) E2 (PGE2) receptor EP3. Research has demonstrated that L-798,106 exerts distinct and sometimes opposing effects on white and brown adipogenesis, highlighting the complex role of the PGE2/EP3 signaling axis in adipose tissue regulation. This document provides a comprehensive overview of the effects of L-798,106 on adipogenesis, detailing experimental methodologies, summarizing key quantitative findings, and illustrating the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of L-798,106 on various aspects of adipogenesis and related processes.
Table 1: Effect of L-798,106 on White Adipocyte Differentiation
| Cell Type | L-798,106 Concentration | Outcome | Key Findings | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Dose-dependent | Markedly facilitated differentiation | L-798,106 treatment led to a significant increase in adipocyte formation. | [1][2] |
| 3T3-L1 preadipocytes | 5 µM | No significant direct effect on PGE2-inhibited differentiation | Used as a tool to confirm the involvement of other EP receptors in PGE2's inhibitory action. | [3] |
| 3T3-L1 preadipocytes (co-cultured with BMDMs) | Not specified | Promoted differentiation | Pre-treatment of bone marrow-derived macrophages (BMDMs) with L-798,106 enhanced adipogenesis in 3T3-L1 cells. | [4] |
Table 2: Effect of L-798,106 on Brown Adipocyte Differentiation
| Cell Type | L-798,106 Concentration | Outcome | Key Findings | Reference |
| Brown pre-adipocytes | Not specified | Dramatically suppressed differentiation | L-798,106 treatment led to a significant decrease in the expression of key brown adipose tissue (BAT) marker genes, including Prdm16, Ucp1, and Pgc-1α. | [5] |
Table 3: Effect of L-798,106 on Lipolysis
| Cell Type | L-798,106 Concentration | Outcome | Key Findings | Reference |
| Rat primary adipocytes | Dose- and time-dependent | Enhanced lipolysis | L-798,106 treatment resulted in an increased release of glycerol (B35011), indicating a higher rate of fat breakdown. | [1] |
Experimental Protocols
This section details the methodologies employed in key experiments investigating the effects of L-798,106.
In Vitro Adipogenesis of Mouse Embryonic Fibroblasts (MEFs)
-
Cell Culture and Induction of Differentiation:
-
Isolate MEFs from embryos and culture them in a standard growth medium.
-
To induce adipogenesis, treat confluent MEFs with a differentiation cocktail typically containing dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and insulin.
-
For experimental groups, pre-treat the cells with varying concentrations of L-798,106 for 1 hour before adding the differentiation cocktail.
-
-
Assessment of Adipogenesis:
-
After a set period of differentiation (e.g., 8 days), fix the cells.
-
Stain the cells with Oil Red O, a lipid-soluble dye, to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.
-
Quantify the extent of differentiation by dissolving the Oil Red O stain and measuring its absorbance at a specific wavelength (e.g., 570 nm).
-
Co-culture of Macrophages and Preadipocytes
-
Cell Culture and Treatment:
-
Culture 3T3-L1 preadipocytes and bone marrow-derived macrophages (BMDMs) separately.
-
Pre-treat the BMDMs with either a vehicle control, an EP3 receptor agonist (sulprostone), or the EP3 antagonist L-798,106.
-
Establish a co-culture system with the pre-treated BMDMs and 3T3-L1 preadipocytes.
-
-
Assessment of Adipogenesis:
-
Induce adipogenesis in the 3T3-L1 cells within the co-culture system.
-
After differentiation, perform Oil Red O staining to visualize and quantify lipid accumulation in the 3T3-L1 cells.
-
Analyze the expression of key adipogenic marker genes such as C/EBPα, Fabp4, and Pparγ using quantitative real-time PCR (qRT-PCR).[4]
-
Brown Adipocyte Differentiation
-
Cell Culture and Treatment:
-
Isolate brown pre-adipocytes and culture them.
-
Induce differentiation towards brown adipocytes.
-
Treat the cells with L-798,106 during the differentiation process.
-
-
Assessment of Differentiation:
-
Measure the mRNA levels of brown fat-specific marker genes, including Prdm16, Ucp1, and Pgc-1α, using qRT-PCR to assess the extent of brown adipogenesis.[5]
-
Lipolysis Assay
-
Cell Culture and Treatment:
-
Isolate primary adipocytes from rat adipose tissue.
-
Treat the mature adipocytes with different concentrations of L-798,106 over various time points.
-
-
Assessment of Lipolysis:
-
Collect the culture medium at the specified time points.
-
Measure the concentration of glycerol released into the medium. An increase in glycerol concentration is indicative of increased lipolysis (the breakdown of triglycerides).[1]
-
Signaling Pathways and Mechanisms of Action
The effects of L-798,106 on adipogenesis are primarily mediated through its antagonism of the EP3 receptor, which is a G-protein coupled receptor. The downstream signaling pathways differ depending on the type of adipose tissue.
White Adipogenesis Signaling Pathway
In white preadipocytes, the activation of the EP3 receptor by its endogenous ligand PGE2 inhibits adipogenesis. L-798,106 blocks this inhibition, thereby promoting differentiation.
References
- 1. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E2 inhibits adipogenesis through the cilia-dependent activation of ROCK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of EP3 prostaglandin receptor in murine macrophages aggravates diet-induced obesity by suppressing SPARC | The EMBO Journal [link.springer.com]
- 5. PGE2‐EP3 axis promotes brown adipose tissue formation through stabilization of WTAP RNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
L-798,106 and its Role in Diabetes and Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-798,106 is a potent and highly selective antagonist of the prostanoid EP3 receptor, a G-protein coupled receptor involved in a multitude of physiological processes. Emerging research has highlighted the therapeutic potential of targeting the EP3 receptor in the context of type 2 diabetes and insulin (B600854) resistance. This technical guide provides a comprehensive overview of the core research on L-798,106, focusing on its mechanism of action, and its effects on insulin secretion, and adipocyte biology. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts in this promising area.
Introduction
The global prevalence of type 2 diabetes and insulin resistance necessitates the exploration of novel therapeutic targets. The prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3) has been identified as a key player in the pathophysiology of diabetes. Upregulation of EP3 expression and increased PGE2 production are observed in the pancreatic islets of diabetic individuals[1][2][3]. The activation of the EP3 receptor, which is coupled to an inhibitory G-protein (Gαi), leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP blunts glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, contributing to hyperglycemia[1][2][3].
L-798,106 has emerged as a valuable research tool and potential therapeutic lead due to its high potency and selectivity as an EP3 receptor antagonist. By blocking the inhibitory signal of the EP3 receptor, L-798,106 can restore cAMP levels and enhance insulin secretion in diabetic models. This guide will delve into the quantitative pharmacology of L-798,106, its demonstrated effects in preclinical models of diabetes, and the detailed methodologies employed in this research.
Quantitative Pharmacology of L-798,106
L-798,106 exhibits high affinity and selectivity for the human EP3 receptor. The following table summarizes its binding affinities (Ki) for the prostanoid EP receptor subtypes.
| Receptor Subtype | Ki (nM) |
| EP3 | 0.3 |
| EP4 | 916 |
| EP1 | > 5000 |
| EP2 | > 5000 |
| Table 1: Binding affinities of L-798,106 for human prostanoid EP receptors.[4] |
Mechanism of Action in Pancreatic β-Cells
In pancreatic β-cells, the primary mechanism of L-798,106 involves the potentiation of glucose-stimulated insulin secretion (GSIS). This is achieved by blocking the inhibitory effects of endogenous ligands, such as PGE2, on the EP3 receptor.
Signaling Pathway
The activation of the EP3 receptor by its agonists initiates a signaling cascade that ultimately suppresses insulin secretion. L-798,106 acts by interrupting this pathway.
Experimental Evidence
Studies using isolated pancreatic islets from diabetic mouse models, such as the BTBR ob/ob mouse, have demonstrated the efficacy of L-798,106 in restoring insulin secretion.
| Model | Treatment | Effect on GSIS | Effect on cAMP | Reference |
| Diabetic BTBR Mouse Islets | L-798,106 (20 µM) | Augmentation | Increase | [1][3] |
| Diabetic BTBR Mouse Islets | L-798,106 (20 µM) + GLP-1 | Potentiation of GLP-1 effect | Significant Increase | [1][3] |
| INS-1 (832/3) cells | L-798,106 | Competes with EP3 agonists | - | [2] |
| Table 2: In vitro effects of L-798,106 on pancreatic β-cell function. |
Role in Adipocyte Biology
The EP3 receptor is also expressed in adipose tissue and plays a role in regulating adipogenesis (the formation of fat cells) and lipolysis (the breakdown of fats).
Signaling in Adipocytes
Similar to β-cells, EP3 receptor activation in adipocytes leads to a decrease in cAMP levels. This has implications for both the differentiation of preadipocytes and the breakdown of triglycerides in mature adipocytes.
Experimental Findings
In vitro studies have shown that L-798,106 can modulate both adipogenesis and lipolysis.
| Cell Type | Treatment | Effect | Reference |
| Mouse Embryonic Fibroblasts | L-798,106 | Facilitated differentiation into adipocytes | |
| Rat Primary Adipocytes | L-798,106 | Enhanced lipolysis | |
| Table 3: Effects of L-798,106 on adipocyte processes. |
In Vivo Studies
While specific pharmacokinetic data for L-798,106 is not extensively published, in vivo studies have utilized this compound to investigate its therapeutic potential.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| db/db mice | L-798,106 (oral gavage; 50 and 100 µg/kg; once daily; 8 w) | Suppressed increased fasting blood glucose levels and pro-inflammatory gene expression in adipocytes. | |
| Table 4: In vivo effects of L-798,106 in a diabetic mouse model. |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Mouse Islets
This protocol is adapted from methodologies used in studies with BTBR ob/ob mice.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose.
-
Collagenase P
-
Ficoll gradient solutions
-
L-798,106 stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets by collagenase digestion followed by Ficoll gradient purification.
-
Pre-incubation: Pre-incubate isolated islets in KRB buffer with 2.8 mM glucose for 1 hour at 37°C.
-
Stimulation: Incubate batches of 10 size-matched islets in KRB buffer with:
-
2.8 mM glucose (basal)
-
16.7 mM glucose (stimulated)
-
16.7 mM glucose + L-798,106 (e.g., 20 µM)
-
16.7 mM glucose + vehicle (DMSO)
-
-
Incubate for 1 hour at 37°C.
-
Insulin Measurement: Collect the supernatant and measure insulin concentration using a commercially available ELISA kit.
-
Data Normalization: Normalize secreted insulin to the total insulin content of the islets (determined after cell lysis).
In Vitro Adipogenesis and Lipolysis Assays in 3T3-L1 Cells
Adipogenesis Assay:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence.
-
Differentiation Induction: Two days post-confluence, induce differentiation using a cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin, in the presence or absence of L-798,106.
-
Maintenance: After 2 days, switch to a maintenance medium containing 10 µg/mL insulin for another 2 days, then culture in DMEM with 10% FBS.
-
Staining: After 8-10 days, fix the cells and stain for lipid droplets using Oil Red O.
-
Quantification: Elute the Oil Red O stain and measure the absorbance to quantify lipid accumulation.
Lipolysis Assay:
-
Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes as described above.
-
Treatment: Wash the mature adipocytes and incubate with a buffer containing a lipolytic agent (e.g., isoproterenol) in the presence or absence of L-798,106.
-
Glycerol (B35011) Measurement: After incubation, collect the medium and measure the glycerol concentration using a commercially available glycerol assay kit.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Procedure:
-
Fasting: Fast mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Drug Administration: Administer L-798,106 or vehicle via the desired route (e.g., oral gavage) at a specified time before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
Future Directions and Considerations
The research on L-798,106 has laid a strong foundation for the development of EP3 receptor antagonists as a novel class of therapeutics for type 2 diabetes. However, several areas warrant further investigation:
-
Pharmacokinetics and Pharmacodynamics: Comprehensive pharmacokinetic and pharmacodynamic studies are needed to optimize dosing regimens and understand the in vivo exposure-response relationship.
-
Interaction with other signaling pathways: The potential interplay between EP3 receptor signaling and other key pathways in insulin resistance, such as those involving Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), remains to be fully elucidated. While EP3 antagonism influences processes regulated by PPARγ, such as adipogenesis, direct modulation of PPARγ activity by L-798,106 has not been conclusively demonstrated.
-
Long-term Efficacy and Safety: Long-term in vivo studies are necessary to evaluate the sustained efficacy and potential side effects of chronic EP3 receptor antagonism.
-
Clinical Translation: The promising preclinical data needs to be validated in human clinical trials to assess the therapeutic potential of EP3 antagonists in patients with type 2 diabetes.
Conclusion
L-798,106 is a powerful tool for investigating the role of the EP3 receptor in metabolic diseases. The existing body of research strongly suggests that antagonism of the EP3 receptor is a viable strategy for enhancing insulin secretion and potentially improving insulin sensitivity. The detailed information provided in this guide is intended to support and accelerate further research and development in this exciting field.
References
- 1. Prostaglandin E2 Receptor, EP3, Is Induced in Diabetic Islets and Negatively Regulates Glucose- and Hormone-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 receptor, EP3, is induced in diabetic islets and negatively regulates glucose- and hormone-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPARgamma and PPARdelta negatively regulate specific subsets of lipopolysaccharide and IFN-gamma target genes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
L-798,106: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-798,106 is a potent and highly selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3).[1][2][3] The EP3 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, typically couples to the inhibitory G-protein (Gi). This initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] Dysregulation of the PGE2/EP3 signaling axis has been implicated in the pathophysiology of various diseases, including cancer. These application notes provide detailed protocols for utilizing L-798,106 in cell culture experiments to investigate its effects on cancer cell proliferation, migration, and associated signaling pathways.
Data Presentation
Table 1: Binding Affinity of L-798,106 for Prostanoid EP Receptors
| Receptor Subtype | Ki (nM) |
| EP3 | 0.3[1][2][3] |
| EP4 | 916[1][2][3] |
| EP1 | >5000[1][2][3] |
| EP2 | >5000[1][2][3] |
Table 2: Effects of L-798,106 on SK-BR-3 Breast Cancer Cells
| Parameter | Concentration (nM) | Incubation Time | Observed Effect |
| Proliferation | 10 | 24-72 hrs | Reduced to 88% of control[6][7] |
| 100 | 24-72 hrs | Reduced to 86% of control[6] | |
| 1000 | 24-72 hrs | Reduced to 91% of control[6] | |
| Migration | 100 | Not Specified | Significantly reduced[7] |
| 1000 | Not Specified | Significantly reduced[7] | |
| EP3 Receptor Expression | 10 | Not Specified | Reduced to 75% of control[6] |
| 1000 | Not Specified | Reduced to 68% of control[6] | |
| Gi-Protein Expression | 10 | Not Specified | Reduced to 70% of control[6] |
| 100 | Not Specified | Reduced to 80% of control[6] | |
| 1000 | Not Specified | Reduced to 77% of control[6] | |
| cAMP Levels | 10 | Not Specified | Increased to 111% of control[6] |
| 1000 | Not Specified | Increased to 104% of control[6] |
Table 3: Effects of L-798,106 on RL95-2 Endometrial Cancer Cells
| Parameter | Concentration (µM) | Incubation Time | Observed Effect |
| Cell Viability (MTT Assay) | 0.01 | 48 hrs | Significant dose-dependent decrease[8] |
| 0.1 | 48 hrs | Significant dose-dependent decrease[8] | |
| 1 | 48 hrs | Significant dose-dependent decrease[8] | |
| Proliferation (BrdU Assay) | 1 | 48 hrs | Significantly suppressed[9] |
| Migration (Wound Healing) | 1 | Not Specified | Significantly suppressed[8] |
Mandatory Visualizations
Caption: EP3 Receptor Signaling Pathway and Inhibition by L-798,106.
Caption: General Experimental Workflow for L-798,106 in Cell Culture.
Experimental Protocols
Preparation of L-798,106 Stock Solution
Materials:
-
L-798,106 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of L-798,106 (536.44 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.[2]
-
Aseptically weigh the calculated amount of L-798,106 powder and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture and Maintenance
Materials:
-
SK-BR-3 (or other suitable) breast cancer cell line
-
Appropriate cell culture medium (e.g., McCoy's 5A for SK-BR-3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture SK-BR-3 cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.
Cell Proliferation (WST-1) Assay
Materials:
-
SK-BR-3 cells
-
Complete culture medium
-
96-well cell culture plates
-
L-798,106 stock solution
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed SK-BR-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of L-798,106 in culture medium to achieve final concentrations of 10 nM, 100 nM, and 1000 nM.[6] Also, prepare a vehicle control (DMSO at the same final concentration as the highest L-798,106 concentration).
-
Remove the medium from the wells and replace it with 100 µL of the prepared L-798,106 dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.[7]
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[10]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the vehicle-treated control.
Transwell Migration Assay
Materials:
-
SK-BR-3 cells
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
L-798,106 stock solution
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
Protocol:
-
The day before the assay, serum-starve the SK-BR-3 cells by replacing the complete medium with serum-free medium.
-
On the day of the assay, add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chambers of the 24-well plate.
-
Detach the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, treat the cell suspension with the desired concentrations of L-798,106 (e.g., 100 nM, 1000 nM) or vehicle control for 30 minutes.[6][7]
-
Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C for 24 hours to allow for cell migration.[11]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[11]
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.[12]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
cAMP Measurement Assay
Materials:
-
SK-BR-3 cells
-
Culture medium
-
L-798,106 stock solution
-
Forskolin (optional, for enhancing cAMP production)
-
cAMP ELISA kit
-
Cell lysis buffer
Protocol:
-
Seed SK-BR-3 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with L-798,106 (e.g., 10 nM, 1000 nM) or vehicle control for the desired duration (e.g., 24 hours).[6]
-
(Optional) To measure the inhibitory effect on agonist-induced cAMP reduction, pre-treat with L-798,106 before stimulating with an EP3 agonist like sulprostone. To measure the effect of L-798,106 alone on basal cAMP levels, this step is not necessary.
-
Lyse the cells using the lysis buffer provided with the cAMP ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cAMP concentration based on a standard curve and normalize to the total protein content of each sample.
Western Blot for Gi-Protein Expression
Materials:
-
SK-BR-3 cells
-
L-798,106 stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Gi-protein
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed SK-BR-3 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of L-798,106 (e.g., 10 nM, 100 nM, 1000 nM) or vehicle control for 24 hours.[6]
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Gi-protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the β-actin antibody as a loading control.
-
Quantify the band intensities and normalize the Gi-protein expression to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 5. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchhub.com [researchhub.com]
- 12. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
Application Notes and Protocols for L-798,106 Dissolution in In Vitro Assays
These application notes provide detailed protocols for the dissolution and use of L-798,106, a potent and selective antagonist of the human EP3 receptor, for in vitro experimental setups. The following sections detail the necessary materials, procedural steps, and data presentation to ensure accurate and reproducible results in cell-based assays.
Physicochemical and Solubility Data
L-798,106 is a white to off-white crystalline solid. For effective use in in vitro studies, it is crucial to use the appropriate solvent to create a stable stock solution. The solubility of L-798,106 in various common laboratory solvents is summarized in the table below. It is highly recommended to use Dimethyl Sulfoxide (DMSO) for the initial stock solution preparation.
| Property | Value |
| Molecular Weight | 453.48 g/mol |
| Chemical Formula | C₂₃H₂₃N₃O₅S |
| CAS Number | 210709-53-0 |
| Purity | >98% |
| Solubility in DMSO | ≥ 45.3 mg/mL (≥ 100 mM) |
| Solubility in Ethanol | < 1 mg/mL (practically insoluble) |
| Solubility in Water | Insoluble |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of L-798,106, which can be stored for future use and diluted to final working concentrations.
Materials:
-
L-798,106 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh a specific amount of L-798,106 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of L-798,106.
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the L-798,106 powder. To prepare a 10 mM solution from 4.53 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the desired final concentration for the in vitro assay.
Materials:
-
10 mM L-798,106 stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or complete cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): First, prepare an intermediate dilution of the 10 mM stock solution in the desired aqueous buffer or medium. For instance, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of stock into 90 µL of medium).
-
Final Dilution: Further dilute the intermediate solution to the final working concentration. For example, to achieve a final concentration of 10 µM, dilute the 1 mM intermediate solution 1:100 (e.g., 5 µL of 1 mM solution into 495 µL of medium).
-
Solvent Concentration Control: It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.1%. Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments to ensure stability and potency. Do not store aqueous working solutions.
Mechanism of Action and Signaling Pathway
L-798,106 functions as a selective antagonist for the Prostaglandin E2 (PGE2) receptor subtype 3 (EP3). The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, couples to the inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking the EP3 receptor, L-798,106 prevents this signaling cascade, thus maintaining or increasing intracellular cAMP levels.
Caption: L-798,106 antagonism of the EP3 receptor pathway.
Experimental Workflow
The following diagram outlines the general workflow for utilizing L-798,106 in a typical in vitro cell-based experiment, from stock solution preparation to data analysis.
Caption: Workflow for L-798,106 in in vitro experiments.
Application Notes and Protocols for L-798,106 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-798,106, a potent and highly selective EP3 receptor antagonist, in in vivo mouse studies. This document includes summaries of reported dosages, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to L-798,106
L-798,106 is a small molecule antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3). The EP3 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By selectively blocking this interaction, L-798,106 allows researchers to investigate the physiological and pathophysiological roles of EP3 signaling in various disease models. In preclinical mouse studies, L-798,106 has been utilized to explore its therapeutic potential in conditions such as diabetes, cardiovascular disease, and neurological disorders.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of L-798,106 used in various in vivo mouse studies.
Table 1: L-798,106 Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency & Duration | Studied Effects |
| db/db mice | 50 and 100 µg/kg | Oral gavage | Once daily for 8 weeks | Suppression of systemic insulin (B600854) resistance and adipose tissue inflammation. |
| C57BL/6J mice | 40 µg/kg/day | Subcutaneous injection | Daily for 2 weeks (starting 3 days post-myocardial infarction) | Protection against cardiac injury post-myocardial infarction.[3] |
Table 2: Solubility of L-798,106
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL, up to 100 mM[1][5][6] |
| Acetonitrile | ~1 mg/mL[5][6] |
| Dimethylformamide (DMF) | ~20 mg/mL[5][6] |
Signaling Pathway
L-798,106 acts by blocking the binding of prostaglandin E2 (PGE2) to the EP3 receptor, thereby inhibiting its downstream signaling cascade.
Caption: L-798,106 blocks PGE2 binding to the EP3 receptor, preventing Gi-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.
Experimental Protocols
Protocol 1: Preparation and Administration of L-798,106 via Subcutaneous Injection
This protocol is adapted from a study investigating the effects of L-798,106 on cardiac injury in a mouse model of myocardial infarction.[3]
Materials:
-
L-798,106 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Normal Saline), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with appropriate gauge needles (e.g., 29-31G)
-
Animal scale
Procedure:
-
Preparation of L-798,106 Stock Solution:
-
Aseptically weigh the required amount of L-798,106 powder.
-
Prepare a stock solution by dissolving L-798,106 in 100% sterile DMSO. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of L-798,106 in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Dosing Solution:
-
On the day of administration, dilute the L-798,106 stock solution with sterile 0.9% normal saline to achieve the final desired concentration.
-
For a 40 µg/kg dose in a 25 g mouse, the total dose is 1 µg. If the injection volume is 100 µL, the final concentration of the dosing solution should be 10 µg/mL.
-
To prepare 1 mL of a 10 µg/mL dosing solution, add 10 µL of the 1 mg/mL stock solution to 990 µL of sterile 0.9% normal saline.
-
The final concentration of DMSO in the dosing solution should be kept low (e.g., <5%) to minimize potential toxicity.
-
-
Animal Dosing:
-
Weigh each mouse accurately to calculate the individual injection volume.
-
Draw the calculated volume of the L-798,106 dosing solution into an insulin syringe.
-
Gently lift the loose skin on the back of the mouse, between the shoulder blades, to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the solution subcutaneously and then gently withdraw the needle.
-
-
Vehicle Control:
-
Prepare a vehicle control solution with the same final concentration of DMSO in 0.9% normal saline as the drug-treated group.
-
Administer the vehicle control to a separate group of mice following the same procedure.
-
Protocol 2: Preparation and Administration of L-798,106 via Oral Gavage
This protocol is a general guideline for the oral administration of L-798,106, based on common practices for poorly water-soluble compounds in mice.
Materials:
-
L-798,106 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of L-798,106 Suspension:
-
Aseptically weigh the required amount of L-798,106 powder.
-
To aid in suspension, first create a paste by adding a small amount of DMSO to the L-798,106 powder in a sterile microcentrifuge tube.
-
Gradually add the sterile corn oil to the paste while continuously vortexing to ensure a uniform suspension.
-
For a 100 µg/kg dose in a 25 g mouse, the total dose is 2.5 µg. If the gavage volume is 100 µL, the final concentration of the suspension should be 25 µg/mL.
-
To prepare 1 mL of a 25 µg/mL suspension, weigh 0.025 mg of L-798,106, add a few microliters of DMSO to form a paste, and then add corn oil up to a final volume of 1 mL.
-
-
Animal Dosing:
-
Weigh each mouse accurately to calculate the individual gavage volume.
-
Vortex the L-798,106 suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Draw the calculated volume into a 1 mL syringe attached to an appropriately sized oral gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the mouth, advancing it along the side of the mouth and over the tongue into the esophagus.
-
Administer the suspension slowly to prevent regurgitation.
-
-
Vehicle Control:
-
Prepare a vehicle control suspension containing the same concentration of DMSO in corn oil as the drug-treated group.
-
Administer the vehicle control to a separate group of mice following the same procedure.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo mouse study using L-798,106.
Caption: A typical workflow for an in vivo mouse study with L-798,106, from preparation and treatment to data analysis.
References
Application Notes and Protocols: Preparation and Use of L-798,106 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-798,106 is a potent and highly selective antagonist of the human prostanoid EP3 receptor, a G protein-coupled receptor involved in various physiological and pathophysiological processes.[1][2] Due to its high selectivity, L-798,106 is a critical tool for investigating the role of the EP3 receptor in cellular signaling, inflammation, and disease models.[3][4] This document provides detailed protocols for the preparation of L-798,106 stock solutions in dimethyl sulfoxide (B87167) (DMSO) and outlines a general experimental workflow for its application in in vitro studies.
Physicochemical and Pharmacological Properties of L-798,106
A comprehensive summary of the key quantitative data for L-798,106 is presented in the table below. This information is essential for accurate preparation of stock solutions and for the design of robust experimental protocols.
| Property | Value | Source |
| Molecular Weight | 536.44 g/mol | [1][3] |
| Formula | C₂₇H₂₂BrNO₄S | [1] |
| Purity | ≥95% (HPLC) | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility in DMSO | Up to 100 mM (53.64 mg/mL) | [1] |
| Storage (Solid) | -20°C for up to 4 years | [5] |
| Storage (in DMSO) | -80°C for up to 1 year | [3] |
| Ki at EP3 Receptor | 0.3 nM | [1][2] |
| Ki at EP4 Receptor | 916 nM | [1][2] |
| Ki at EP1 Receptor | >5000 nM | [1][2] |
| Ki at EP2 Receptor | >5000 nM | [1][2] |
Experimental Protocol: Preparation of L-798,106 Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of L-798,106 in DMSO. This concentration is suitable for subsequent serial dilutions to achieve desired working concentrations for various in vitro assays.
Materials:
-
L-798,106 powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening the vial of L-798,106, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing L-798,106: Carefully weigh out the desired amount of L-798,106 powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.36 mg of L-798,106 (Molecular Weight = 536.44 g/mol ).
-
Dissolution in DMSO: Add the weighed L-798,106 to a sterile amber microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For 5.36 mg of L-798,106, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved.[3] Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[3] For short-term storage, aliquots can be kept at -20°C.
Experimental Workflow: In Vitro Inhibition of EP3 Receptor Signaling
The following diagram illustrates a typical experimental workflow for utilizing the prepared L-798,106 stock solution to investigate its inhibitory effects on EP3 receptor signaling in a cell-based assay.
Caption: Experimental workflow for assessing L-798,106 activity.
Signaling Pathway: L-798,106 Antagonism of the EP3 Receptor
L-798,106 exerts its effect by blocking the canonical signaling pathway of the EP3 receptor. The EP3 receptor is primarily coupled to the inhibitory G protein, Gαi. Upon activation by its endogenous ligand, prostaglandin (B15479496) E2 (PGE2), or a selective agonist like sulprostone, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] L-798,106 competitively binds to the EP3 receptor, preventing agonist-induced activation and the subsequent downstream signaling cascade.
Caption: L-798,106 blocks EP3 receptor-mediated Gαi signaling.
References
- 1. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-798106_TargetMol [targetmol.com]
- 4. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for L-798,106 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of L-798,106, a selective EP3 receptor antagonist, in various animal models based on available preclinical data. Detailed protocols for common administration routes are provided to facilitate experimental design and execution.
Introduction
L-798,106 is a potent and highly selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3). The EP3 receptor is a G-protein coupled receptor that, upon activation, typically leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in a variety of physiological and pathophysiological processes, making the EP3 receptor a target of interest for therapeutic intervention in conditions such as cardiovascular diseases and metabolic disorders. This document outlines the known administration routes of L-798,106 in animal models and provides detailed protocols for its application.
Signaling Pathway of the EP3 Receptor
The EP3 receptor is primarily coupled to the inhibitory G protein, Gi. Activation of the EP3 receptor by its endogenous ligand PGE2 initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.
Data Presentation: Administration and Efficacy in Animal Models
Table 1: Pharmacokinetic Parameters of the EP3 Antagonist DG-041 in Mice
| Administration Route | Dose | Cmax (nM) | Tmax (hours) | Half-life (t1/2) (hours) | Bioavailability (%) | Animal Model | Reference |
| Oral Gavage (PO) | 30 mg/kg | 721 ± 612 | ~0.5 | 1.23 | Poor | C57BL/6 mice | [2] |
| Intravenous (IV) | 2 mg/kg | 1246 ± 718 | Immediate | Short | 100 (by definition) | C57BL/6 mice | [2] |
| Subcutaneous (SC) | 20 mg/kg | - | - | Longer than PO/IV | - | C57BL/6 mice | [2] |
Note: '-' indicates data not provided in the cited source.
Table 2: Efficacy of L-798,106 in Murine Models
| Administration Route | Dose | Dosing Regimen | Animal Model | Efficacy Outcome | Reference |
| Oral Gavage | 50 and 100 µg/kg | Once daily for 8 weeks | db/db mice | Suppressed systemic insulin (B600854) resistance and adipose tissue inflammation. | |
| Subcutaneous | 40 µg/kg | Daily, starting 3 days post-MI for 2 weeks | C57BL/6J mice | Significantly improved ejection fraction and fractional shortening post-myocardial infarction. | [3][4] |
Experimental Protocols
The following are detailed protocols for the administration of L-798,106 based on established methodologies for mice.
Protocol 1: Oral Gavage Administration in Mice
This protocol is adapted from studies investigating the metabolic effects of EP3 receptor antagonism.
1. Materials:
-
L-798,106
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Animal balance
-
Gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1 ml)
2. Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week.
-
Dosage Calculation: Weigh each mouse to determine the precise volume of the L-798,106 solution to be administered.
-
Preparation of Dosing Solution: Prepare a homogenous suspension of L-798,106 in the chosen vehicle at the desired concentration.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Moisten the tip of the gavage needle with sterile water or saline. Gently insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the L-798,106 suspension.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Protocol 2: Subcutaneous Injection in Mice
This protocol is based on a study evaluating the cardioprotective effects of L-798,106.[3][4]
1. Materials:
-
L-798,106
-
Vehicle (e.g., dimethyl sulfoxide (B87167) (DMSO) diluted in 0.9% normal saline)[3]
-
Animal balance
-
Sterile syringes (1 ml) with 25-27 gauge needles
-
70% ethanol
2. Procedure:
-
Animal Preparation: Allow mice to acclimate to the housing conditions.
-
Dosage Calculation: Weigh each mouse to determine the correct injection volume.
-
Preparation of Dosing Solution: Dissolve L-798,106 in the vehicle to the desired final concentration. Ensure the solution is sterile.
-
Animal Restraint: Securely restrain the mouse to expose the dorsal side.
-
Injection Site Preparation: Swab the intended injection site (typically the loose skin between the shoulder blades) with 70% ethanol and allow it to dry.
-
Injection: Pinch the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered. Slowly inject the solution.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary. Monitor the animal for any adverse reactions.
Protocol 3: Intravenous Injection in Mice (General Protocol)
While no specific studies detailing intravenous administration of L-798,106 were identified, this general protocol can be adapted.
1. Materials:
-
L-798,106
-
Sterile, pyrogen-free vehicle suitable for intravenous injection (e.g., sterile saline)
-
Animal balance
-
Sterile syringes (e.g., insulin syringes) with 27-30 gauge needles
-
Restraining device for mice (e.g., a commercial restrainer)
-
Heat lamp or warming pad
-
70% ethanol
2. Procedure:
-
Animal Preparation: Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
Dosage Calculation: Weigh the mouse to determine the injection volume.
-
Preparation of Dosing Solution: Dissolve L-798,106 in a sterile, IV-compatible vehicle. The solution must be clear and free of particulates.
-
Animal Restraint: Place the mouse in a restraining device, ensuring the tail is accessible.
-
Vein Identification and Injection: Swab the tail with 70% ethanol. Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Substance Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
Post-Injection Care: After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any immediate adverse effects.
Protocol 4: Intraperitoneal Injection in Mice (General Protocol)
No specific studies using intraperitoneal administration of L-798,106 were found, but this is a common route for preclinical compound testing.
1. Materials:
-
L-798,106
-
Sterile vehicle (e.g., sterile saline or PBS)
-
Animal balance
-
Sterile syringes (1 ml) with 25-27 gauge needles
-
70% ethanol
2. Procedure:
-
Animal Preparation: Acclimatize the animals to handling.
-
Dosage Calculation: Weigh each mouse to determine the appropriate injection volume.
-
Preparation of Dosing Solution: Prepare a sterile solution or suspension of L-798,106 in the chosen vehicle.
-
Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail. Turn the mouse to expose its abdomen.
-
Injection Site Identification: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 10-20 degree angle. Aspirate to ensure no bodily fluids are drawn into the syringe. Inject the solution.
-
Post-Injection Monitoring: Return the mouse to its cage and observe for any signs of pain or distress.
Conclusion
The administration of L-798,106 in animal models has been demonstrated through oral gavage and subcutaneous injection, with efficacy shown in models of metabolic and cardiovascular disease. While specific pharmacokinetic data for L-798,106 remains limited, information from related compounds and established administration protocols provide a solid foundation for future preclinical research. Researchers should carefully consider the experimental goals and the properties of the compound when selecting the most appropriate administration route.
References
- 1. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing L-798,106 for the Study of EP3 Agonist-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E-type prostanoid receptor 3 (EP3) is a G protein-coupled receptor for prostaglandin (B15479496) E2 (PGE2) that is implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, and cardiovascular function.[1][2][3] The diverse signaling potential of the EP3 receptor, which can couple to inhibitory G proteins (Gi) to decrease cyclic AMP (cAMP) levels, as well as other G proteins like Gs and G13 to elicit varied downstream effects, makes it a complex but important therapeutic target.[4][5]
L-798,106 is a potent and highly selective antagonist for the EP3 receptor, exhibiting significantly higher affinity for EP3 compared to other prostanoid receptors (EP1, EP2, EP4).[6][7] This selectivity makes L-798,106 an invaluable tool for elucidating the specific contributions of EP3 receptor activation in various biological systems. These application notes provide detailed protocols for using L-798,106 in combination with EP3 agonists to investigate EP3-mediated signaling pathways and functional responses.
Data Presentation
Table 1: In Vitro Potency of L-798,106 at Prostanoid Receptors
| Receptor Subtype | K_i_ (nM) |
| EP3 | 0.3 |
| EP4 | 916 |
| EP1 | > 5000 |
| EP2 | > 5000 |
Data compiled from Tocris Bioscience and MedchemExpress product information.[6][7]
Table 2: Example EP3 Agonists and Their Receptor Specificity
| Agonist | Receptor Specificity | Notes |
| Sulprostone | Agonist for EP3 and EP1 receptors | Often used to study EP3-mediated effects where EP1 is not a confounding factor.[8][9] |
| Misoprostol | Agonist for EP3 and EP4 receptors | A synthetic prostaglandin E1 analogue.[9][10] |
| ONO-AE-248 | Selective EP3 agonist | Used in research to specifically activate the EP3 receptor.[3] |
| Prostaglandin E2 (PGE2) | Natural ligand, agonist for all EP receptors (EP1-4) | The endogenous agonist for EP receptors.[1][9] |
Signaling Pathways and Experimental Logic
The primary application of using L-798,106 with an EP3 agonist is to confirm that an observed biological effect is mediated through the EP3 receptor. The logic is straightforward: if an EP3 agonist elicits a response, and that response is blocked or significantly attenuated by the co-administration of L-798,106, it provides strong evidence for the involvement of the EP3 receptor.
References
- 1. pnas.org [pnas.org]
- 2. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. dovepress.com [dovepress.com]
- 9. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wikiwand.com [wikiwand.com]
Application Notes for L-798,106 in Western Blot Analysis
References
- 1. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-rad.com [bio-rad.com]
- 8. docs.abcam.com [docs.abcam.com]
Application Notes: Evaluating Cell Viability and Proliferation with L-798,106, a Prostanoid Receptor Antagonist
Introduction
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a key lipid mediator involved in inflammation, cancer progression, and immune modulation.[1] Its biological effects are transduced by four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2][3] Notably, the EP4 receptor is frequently upregulated in various cancers and plays a significant role in promoting cell proliferation, survival, migration, and angiogenesis through multiple signaling pathways, including the cAMP/PKA, PI3K/Akt, and ERK pathways.[4][5]
L-798,106 is a potent and highly selective antagonist of the prostanoid EP3 receptor.[6] While its primary target is the EP3 receptor, which is often coupled to Gαi proteins and leads to a decrease in intracellular cAMP, L-798,106 also exhibits micromolar-range antagonistic activity at the EP4 receptor.[6] This makes it a tool for investigating the roles of both EP3 and, at higher concentrations, EP4 signaling in cellular processes. In cancer research, blocking pro-survival signals from PGE2 receptors is a key therapeutic strategy. Therefore, assessing the impact of antagonists like L-798,106 on cell viability and proliferation is crucial for evaluating their therapeutic potential.
These notes provide a comprehensive protocol for conducting a cell viability assay using L-798,106 to assess its cytostatic or cytotoxic effects on cancer cell lines.
Quantitative Data Summary
The following tables summarize the binding affinity of L-798,106 and its observed effects on cancer cell functions from published studies.
Table 1: Receptor Binding Affinity of L-798,106
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| EP3 | 0.3 nM | [6] |
| EP4 | 916 nM | [6] |
| EP1 | >5000 nM | [6] |
| EP2 | >5000 nM |[6] |
Table 2: Functional Effects of L-798,106 on SK-BR-3 Breast Cancer Cells
| Assay | Concentration | Result (% of Control) | Reference |
|---|---|---|---|
| Cell Proliferation | 10 nM | 88% | [7] |
| Cell Proliferation | 100 nM | 86% | [7] |
| Cell Proliferation | 1000 nM | 91% | [7] |
| Cell Migration | 100 nM | 54% | [7] |
| Cell Migration | 1000 nM | 41% |[7] |
Visualized Pathways and Workflows
PGE2 Signaling and L-798,106 Inhibition
Caption: PGE2 signaling via EP3 and EP4 receptors and points of inhibition by L-798,106.
Logical Flow of L-798,106 Action
Caption: Logical relationship of L-798,106 treatment leading to reduced cell viability.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step experimental workflow for the L-798,106 cell viability assay.
Detailed Experimental Protocol: Cell Viability Assay
This protocol describes a method for determining cell viability/proliferation in response to L-798,106 treatment using a colorimetric assay such as those based on WST-8 (e.g., CCK-8) or MTT.
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line expressing EP3 and/or EP4 receptors.
-
L-798,106: (e.g., from Tocris Bioscience or MedChemExpress).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., RPMI-1640, DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25%.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade, sterile.
-
Cell Viability Reagent: e.g., Cell Counting Kit-8 (CCK-8), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), or a luminescent assay like CellTiter-Glo®.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance or luminescence.
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).
-
II. Preparation of L-798,106 Stock Solution
-
Reconstitution: L-798,106 is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered compound in sterile DMSO. For example, to make a 10 mM stock from L-798,106 (MW: 536.44 g/mol ), dissolve 5.36 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
III. Experimental Procedure
Day 1: Cell Seeding
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter to determine cell density.
-
Dilute the cells to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well. The goal is to ensure cells are in an exponential growth phase and do not reach confluency by the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells + vehicle" (negative control), "media only" (blank), and each drug concentration. It is recommended to perform each condition in triplicate or quadruplicate.
-
Incubate the plate overnight in a humidified incubator to allow cells to attach and recover.
Day 2: L-798,106 Treatment
-
Thaw the L-798,106 stock solution. Prepare a series of working solutions by diluting the stock in complete cell culture medium.
-
Perform serial dilutions to achieve the final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). A study on SK-BR-3 cells used concentrations from 10 nM to 1000 nM.[7]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the appropriate drug dilution or vehicle control medium to each well.
-
Return the plate to the incubator.
Day 5: Measurement of Cell Viability (72-hour incubation example)
-
After the desired incubation period (e.g., 72 hours), remove the plate from the incubator.
-
Add 10 µL of CCK-8 reagent to each well (or follow the manufacturer's protocol for your chosen assay).
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density. Monitor the color change in the control wells.
-
After incubation, gently mix the plate to ensure uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
IV. Data Analysis
-
Blank Correction: Subtract the average absorbance of the "media only" (blank) wells from all other readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the L-798,106 concentration. This can be used to determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability) using non-linear regression analysis in software like GraphPad Prism or R.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
L-798,106 In Vivo Formulation for Oral Gavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and in vivo administration of L-798,106, a potent and highly selective prostanoid EP3 receptor antagonist, via oral gavage.
Application Notes
L-798,106 is a valuable research tool for investigating the role of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3) in various physiological and pathological processes. The compound is characterized by its high selectivity for the EP3 receptor, with significantly lower affinity for other prostanoid receptors such as EP1, EP2, and EP4.[1][2][3][4] This selectivity makes it an ideal candidate for studies aiming to elucidate the specific functions of EP3 signaling.
L-798,106 is a crystalline solid that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile.[2][5] Its poor aqueous solubility necessitates the use of a suitable vehicle for effective oral administration in in vivo studies. The formulation protocol provided below is a general guideline for preparing a suspension of L-798,106 suitable for oral gavage in rodent models.
Quantitative Data Summary
The following tables summarize the key quantitative data for L-798,106.
Table 1: Physicochemical and Pharmacological Properties of L-798,106
| Property | Value | Reference |
| Molecular Weight | 536.44 g/mol | [1][2] |
| Molecular Formula | C₂₇H₂₂BrNO₄S | [1][2] |
| CAS Number | 244101-02-8 | [1][2] |
| Purity | ≥95% - ≥99% | [1][2] |
| Solubility | DMSO: ~10 mg/mL, DMF: ~20 mg/mL, Acetonitrile: ~1 mg/mL | [2][5] |
| EP3 Receptor Kᵢ | 0.3 nM | [1][2][3][4] |
| EP4 Receptor Kᵢ | 916 nM | [1][2][3][4] |
| EP1 Receptor Kᵢ | > 5000 nM | [1][2][3][4] |
| EP2 Receptor Kᵢ | > 5000 nM | [1][2][3][4] |
Table 2: Example Formulation for Oral Gavage (1 mg/mL Stock)
| Component | Concentration | Purpose |
| L-798,106 | 1 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 5% (v/v) | Solubilizing Agent |
| Tween® 80 | 10% (v/v) | Surfactant/Emulsifier |
| 0.5% Methylcellulose (B11928114) in Water | 85% (v/v) | Vehicle/Suspending Agent |
Experimental Protocols
Protocol 1: Preparation of L-798,106 Formulation for Oral Gavage
This protocol describes the preparation of a 1 mg/mL suspension of L-798,106. The final concentration should be adjusted based on the desired dosage for the animal model.
Materials:
-
L-798,106 powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Methylcellulose, low viscosity
-
Sterile, deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare 0.5% Methylcellulose Solution:
-
Weigh the appropriate amount of methylcellulose.
-
Heat approximately one-third of the required volume of sterile deionized water to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining volume of cold sterile deionized water and continue to stir until the solution is clear and homogenous.
-
Store at 2-8°C.
-
-
Prepare L-798,106 Stock Solution:
-
Weigh the required amount of L-798,106 powder in a sterile conical tube.
-
Add the required volume of DMSO to achieve an initial high-concentration stock. For example, to prepare 10 mL of a final 1 mg/mL suspension, start by dissolving 10 mg of L-798,106 in 0.5 mL of DMSO.
-
Vortex thoroughly until the L-798,106 is completely dissolved. Gentle warming or sonication may be required.[6]
-
-
Prepare the Final Formulation:
-
In a separate sterile conical tube, add the required volume of Tween® 80 (e.g., 1 mL for a 10 mL final volume).
-
Slowly add the L-798,106/DMSO stock solution to the Tween® 80 while vortexing.
-
Gradually add the 0.5% methylcellulose solution to the desired final volume (e.g., 8.5 mL for a 10 mL final volume) while continuously vortexing to ensure a uniform suspension.
-
Store the final formulation protected from light at 2-8°C. Before each use, vortex the suspension thoroughly to ensure homogeneity.
-
Protocol 2: In Vivo Administration by Oral Gavage
This protocol provides a general guideline for administering the L-798,106 formulation to rodents. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
Materials:
-
L-798,106 formulation
-
Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Dosage Calculation:
-
Calculate the required volume based on the animal's weight and the desired dose. For example, for a 25 g mouse and a dose of 10 mg/kg, the volume of a 1 mg/mL formulation would be 0.25 mL.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Fill a syringe with the calculated volume of the L-798,106 formulation and attach the gavage needle.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Visualizations
Diagram 1: Experimental Workflow for Oral Gavage Formulation
Caption: Workflow for L-798,106 oral gavage formulation and administration.
Diagram 2: L-798,106 Antagonism of the EP3 Receptor Signaling Pathway
Caption: L-798,106 blocks PGE2-mediated EP3 receptor signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. L-798106_TargetMol [targetmol.com]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-798,106 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of L-798,106, a potent and selective EP3 prostanoid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid L-798,106?
There are conflicting recommendations from different suppliers regarding the optimal storage temperature for solid L-798,106. Some suppliers suggest storage at room temperature, while others recommend -20°C. To ensure the long-term stability and integrity of the compound, it is advisable to adhere to the more conservative recommendation of storing solid L-798,106 at -20°C , protected from light and moisture. Always refer to the certificate of analysis provided by the supplier for batch-specific storage instructions.
Q2: How should I prepare and store stock solutions of L-798,106?
L-798,106 is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. To minimize degradation, it is best practice to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one month. Before use, allow the aliquot to equilibrate to room temperature before opening the vial.
Q3: Is L-798,106 stable in aqueous solutions?
The stability of L-798,106 in aqueous solutions for extended periods is not well-documented. For cell culture experiments, it is recommended to dilute the DMSO stock solution into the aqueous culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q4: What is the primary mechanism of action of L-798,106?
L-798,106 is a potent and highly selective antagonist of the prostanoid EP3 receptor. By binding to the EP3 receptor, it blocks the signaling cascade initiated by the endogenous ligand, prostaglandin (B15479496) E2 (PGE2). The EP3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of the EP3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] L-798,106 prevents this decrease in cAMP, thereby antagonizing the effects of PGE2.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Compound Degradation: Improper storage of solid compound or stock solutions. | Store solid L-798,106 at -20°C. Prepare fresh stock solutions in anhydrous DMSO before each experiment. If storing stock solutions, aliquot and store at -80°C for no longer than one month. |
| Low Compound Potency: Incorrect concentration calculation or weighing error. | Verify the molecular weight from the certificate of analysis for accurate concentration calculations. Use a calibrated analytical balance for weighing the solid compound. | |
| Cell Line Insensitivity: The cell line used may not express the EP3 receptor or may have a low level of expression. | Confirm EP3 receptor expression in your cell line of interest using techniques such as qPCR or Western blotting. | |
| Experimental Conditions: Suboptimal incubation time or compound concentration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific experimental setup. | |
| Precipitation of the compound in aqueous media | Low Solubility: Exceeding the solubility limit of L-798,106 in the aqueous buffer or cell culture medium. | Ensure the final concentration of L-798,106 in the aqueous medium is within its solubility range. The final DMSO concentration should be kept to a minimum (e.g., <0.1%). Gentle vortexing or sonication of the stock solution before dilution may help. |
| High background or off-target effects | Non-specific Binding: At high concentrations, L-798,106 may exhibit off-target effects. | Use the lowest effective concentration determined from a dose-response curve. Include appropriate vehicle controls in your experiments. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your experimental system is below the toxic threshold for your cells (typically <0.1% for DMSO). |
Quantitative Data
Table 1: Chemical and Physical Properties of L-798,106
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₂BrNO₄S | |
| Molecular Weight | 536.44 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% (HPLC) |
Table 2: Solubility of L-798,106
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM (53.64 mg/mL) | |
| Acetonitrile | ~1 mg/mL | |
| Dimethylformamide | ~20 mg/mL |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Up to several years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with L-798,106. Specific parameters should be optimized for your cell line and experimental goals.
Materials:
-
L-798,106 solid
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Cultured cells expressing the EP3 receptor
-
Multi-well cell culture plates
Procedure:
-
Prepare L-798,106 Stock Solution:
-
On the day of the experiment, weigh out the required amount of solid L-798,106 in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of the L-798,106 stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of L-798,106 or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Following incubation, perform the desired downstream analysis, such as cell viability assays, gene expression analysis, or protein analysis.
-
In Vivo Experimental Protocol (Mouse Model)
This protocol is a general example for the administration of L-798,106 to mice and should be adapted and approved by the relevant institutional animal care and use committee.
Materials:
-
L-798,106 solid
-
Vehicle (e.g., DMSO and saline)
-
Mice
-
Syringes and needles for administration
Procedure:
-
Formulation Preparation:
-
On the day of administration, prepare a stock solution of L-798,106 in DMSO.
-
Further dilute the stock solution in a suitable vehicle for in vivo administration, such as sterile saline. The final concentration of DMSO should be minimized. A common vehicle might be 1-5% DMSO in saline. The final formulation should be a clear solution.
-
-
Animal Dosing:
-
Administer L-798,106 to the mice via the desired route (e.g., subcutaneous injection).[2]
-
The dosage and frequency of administration will depend on the specific study design and should be determined from literature or preliminary studies. A previously used dose is 40 µg/kg/day.[2]
-
A control group of animals should receive the vehicle alone.
-
-
Monitoring and Analysis:
-
Monitor the animals regularly for any adverse effects.
-
At the end of the study period, collect tissues or perform analyses as required by the experimental design.
-
Visualizations
Caption: L-798,106 antagonizes the PGE2-mediated EP3 receptor signaling pathway.
References
Troubleshooting L-798,106 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-798,106. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is L-798,106 and what is its primary mechanism of action?
A1: L-798,106 is a potent and highly selective antagonist of the prostanoid EP3 receptor.[1] Prostaglandin E2 (PGE2) is the natural ligand for the EP3 receptor, which is a G protein-coupled receptor (GPCR). The EP3 receptor is primarily coupled to the inhibitory G protein, Gi.[2][3] Activation of the EP3 receptor by PGE2 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4] By blocking this interaction, L-798,106 prevents the downstream signaling cascade initiated by PGE2 binding to the EP3 receptor.
Q2: What are the recommended solvents for dissolving L-798,106?
A2: L-798,106 is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile.[5] It has limited solubility in aqueous buffers.[5] For most in vitro experiments, DMSO is the recommended solvent for preparing stock solutions.
Q3: How should I store L-798,106 stock solutions?
A3: Stock solutions of L-798,106 in organic solvents like DMSO should be stored at -20°C or -80°C.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] When stored properly, stock solutions are generally stable for up to one month.[6]
Troubleshooting Insolubility Issues
Researchers may encounter precipitation when diluting a concentrated DMSO stock of L-798,106 into aqueous solutions like cell culture media or physiological buffers. This is a common issue for hydrophobic compounds.[1]
Q4: I observed a precipitate immediately after diluting my L-798,106 DMSO stock into my cell culture medium. What is happening and how can I prevent this?
A4: This precipitation occurs because L-798,106 is poorly soluble in aqueous environments. When the concentrated DMSO stock is diluted, the solvent environment changes from primarily organic to aqueous, causing the compound to crash out of solution. Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Stepwise Dilution: Instead of adding the high-concentration DMSO stock directly to the full volume of your aqueous solution, perform a serial dilution. First, create an intermediate dilution of the stock in your chosen solvent. Then, add this intermediate dilution to the final aqueous solution.
-
Add Stock to Aqueous Solution, Not Vice Versa: Always add the small volume of the L-798,106 stock solution to the larger volume of the pre-warmed aqueous buffer or media while gently vortexing. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.[7]
-
Gentle Warming: Pre-warming the aqueous solution (e.g., cell culture media) to 37°C before adding the L-798,106 stock can sometimes improve solubility.[1]
-
Sonication: If a precipitate still forms, brief sonication in a water bath sonicator may help to redissolve the compound.
Q5: My L-798,106 solution appeared clear initially, but a precipitate formed after incubation. What causes this delayed precipitation and how can I avoid it?
A5: Delayed precipitation can be caused by several factors, including temperature fluctuations and interactions with media components.[7]
-
Maintain Stable Temperature: If you are observing precipitation during microscopy, use a heated stage to maintain the temperature of your culture plate. Minimize the time that plates are outside of the incubator.
-
Check for Media Interactions: L-798,106 may interact with components in the cell culture medium over time, leading to the formation of insoluble complexes. If this is suspected, you could try a different formulation of basal media.
-
Assess Compound Stability: Refer to the manufacturer's datasheet for information on the stability of L-798,106 in aqueous solutions over time.
Data Presentation
Table 1: Solubility of L-798,106 in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | ~10 - 53.64 | ~18.6 - 100 | [5] |
| Dimethylformamide (DMF) | ~20 | ~37.3 | [5] |
| Acetonitrile | ~1 | ~1.86 | [5] |
| 1:10 solution of DMF:PBS | ~1 | ~1.86 |
Experimental Protocols
Protocol 1: Preparation of L-798,106 Stock Solution for In Vitro Cell Culture Assays
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of L-798,106 in DMSO and subsequent dilution for use in cell culture experiments.
Materials:
-
L-798,106 (crystalline solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare 10 mM DMSO Stock Solution:
-
Allow the vial of L-798,106 to equilibrate to room temperature before opening.
-
Weigh out the desired amount of L-798,106 (Molecular Weight: 536.44 g/mol ). For example, to make 1 mL of a 10 mM stock solution, you would need 5.36 mg.
-
Add the appropriate volume of sterile DMSO to the vial of L-798,106.
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Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solution for Cell Treatment (Example: 10 µM final concentration):
-
Thaw an aliquot of the 10 mM L-798,106 stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in sterile DMSO to create a 100 µM solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of the pre-warmed cell culture medium. This will result in a final DMSO concentration of 1%. Note: The final DMSO concentration should be optimized for your specific cell line and experiment, and a vehicle control with the same DMSO concentration must be included.
-
Gently vortex the final working solution immediately after adding the intermediate dilution.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Formulation of L-798,106 for In Vivo Animal Studies
This protocol is based on a published study and describes the preparation of L-798,106 for subcutaneous injection in mice.[8]
Materials:
-
L-798,106
-
DMSO
-
Sterile 0.9% normal saline
-
Sterile tubes
Procedure:
-
Prepare Dosing Solution:
-
Dissolve L-798,106 in DMSO to create a concentrated stock solution. The concentration of this stock will depend on the desired final dose and injection volume.
-
For administration, dilute the DMSO stock solution in sterile 0.9% normal saline to the final desired concentration. The final concentration of DMSO in the injected solution should be minimized as much as possible while maintaining the solubility of L-798,106.
-
For example, a study administered a daily dose of 40 µg/kg via subcutaneous injection.[8] To achieve this, a stock solution in DMSO can be prepared and then diluted with saline to a final volume suitable for injection, ensuring the vehicle is well-tolerated by the animals.
-
Always prepare the dosing solution fresh each day if the stability in the vehicle is unknown.
-
A vehicle control group receiving the same DMSO/saline mixture without L-798,106 should be included in the study.
-
Mandatory Visualizations
Caption: A workflow for preparing and troubleshooting L-798,106 solutions.
Caption: Simplified signaling pathway of the EP3 receptor and the inhibitory action of L-798,106.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of L-798,106
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-798,106.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-798,106?
L-798,106 is a potent and highly selective antagonist of the prostanoid EP3 receptor.[1][2] The EP3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: I am observing an unexpected decrease in cell proliferation and migration in my breast cancer cell line (SK-BR-3) upon treatment with L-798,106. Is this an off-target effect?
This is a documented effect that may not be purely due to off-target binding, but rather a complex cellular response to EP3 antagonism in certain cancer cell lines. Studies have shown that L-798,106 can significantly reduce the proliferation and migration of SK-BR-3 breast cancer cells.[3] In these cells, treatment with L-798,106 also led to a significant decrease in Gi-protein expression and an increase in cAMP levels, suggesting that the effects are linked to the modulation of the EP3 signaling pathway.[3]
Q3: My experimental results with L-798,106 differ between human and mouse cell lines. In my human cell line, I see what appears to be a Gαz-mediated agonist response, but not in my mouse cell line. Why is this happening?
This is a critical observation and a documented species-specific effect of L-798,106. Research has revealed that L-798,106 can act as a biased agonist of the Gαz pathway for some human EP3 receptor isoforms.[4] This biased agonism is not observed in the corresponding mouse EP3 isoform α.[4] The molecular basis for this difference has been linked to a threonine residue at position 107 in the binding site of the human EP3 receptor, which is a serine in most other species, including mice.[4] This highlights the importance of considering species and receptor isoform differences when interpreting data.
Q4: At high concentrations of L-798,106 (10 µM), I am observing a decrease in the firing rate of locus coeruleus neurons, which seems like an agonist effect. Is this expected?
While primarily an antagonist, there is evidence that at higher concentrations (e.g., 10 µM), L-798,106 can exhibit some intrinsic activity. One study reported that a 10 µM concentration of L-798,106 reduced the firing rate of locus coeruleus neurons.[5] This could be due to weak partial agonism at the EP3 receptor or an interaction with other ion channels or receptors at these elevated concentrations. It is crucial to use the lowest effective concentration to ensure target selectivity.
Q5: How can I confirm that the experimental effects I am observing are due to EP3 receptor antagonism and not off-target effects?
To validate that the observed effects are mediated by the EP3 receptor, consider the following control experiments:
-
Use of multiple EP3 antagonists: Replicate the key experiments with a structurally different but functionally similar EP3 antagonist. If the effect is consistent across different antagonists, it is more likely to be an on-target effect.
-
Rescue experiments: After treatment with L-798,106, introduce an EP3 receptor agonist (e.g., sulprostone) to see if the original phenotype can be restored.
-
Use of EP3 knockout/knockdown models: If available, perform experiments in cell lines or animal models where the EP3 receptor has been genetically removed or its expression is significantly reduced. The effect of L-798,106 should be absent or greatly diminished in these models.[6]
-
Dose-response curve: Generate a dose-response curve for L-798,106 in your experimental system. The effect should be observed at concentrations consistent with its known affinity for the EP3 receptor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experimental repeats. | 1. Compound stability: L-798,106 may degrade over time, especially if stored improperly. 2. Cell line variability: Passage number and cell health can influence receptor expression and signaling. | 1. Prepare fresh stock solutions of L-798,106 in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. |
| No observable effect of L-798,106. | 1. Low EP3 receptor expression: The cell line or tissue being studied may not express the EP3 receptor at a sufficient level. 2. Inactive compound: The batch of L-798,106 may be inactive. | 1. Confirm EP3 receptor expression at both the mRNA and protein level (e.g., via qPCR or Western blot). 2. Test the activity of L-798,106 in a validated positive control system known to respond to EP3 antagonism. |
| High background signal in binding assays. | 1. Non-specific binding: L-798,106 may be binding to other proteins or components in the assay. 2. Inadequate washing: Insufficient washing steps can lead to a high background. | 1. Include a non-specific binding control by adding a high concentration of an unlabeled ligand. 2. Optimize the number and duration of washing steps in your protocol. |
Quantitative Data: Selectivity Profile of L-798,106
The following table summarizes the binding affinities (Ki) of L-798,106 for various prostanoid receptors. The significantly lower Ki value for the EP3 receptor demonstrates its high selectivity.
| Receptor | Ki (nM) | Reference |
| EP3 | 0.3 | [1][2] |
| EP4 | 916 | [1][2] |
| EP1 | > 5000 | [1][2] |
| EP2 | > 5000 | [1][2] |
Experimental Protocols
Radioligand Binding Assay to Determine Receptor Affinity
This protocol provides a general framework for assessing the binding affinity of L-798,106 to the EP3 receptor.
-
Membrane Preparation:
-
Culture cells expressing the human EP3 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation.
-
Add a fixed concentration of a radiolabeled EP3 agonist (e.g., [³H]-PGE₂) to all wells.
-
Add increasing concentrations of unlabeled L-798,106 to compete with the radioligand.
-
For non-specific binding, add a high concentration of an unlabeled EP3 agonist.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Detection and Analysis:
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of L-798,106.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
cAMP Measurement Assay
This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to L-798,106.
-
Cell Culture and Treatment:
-
Plate cells expressing the EP3 receptor in a suitable multi-well plate.
-
Starve the cells in a serum-free medium for a few hours.
-
Pre-treat the cells with L-798,106 at various concentrations for a defined period.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of an EP3 agonist (e.g., sulprostone) to induce cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Use a competitive immunoassay (e.g., ELISA) or a BRET/FRET-based biosensor to quantify the amount of cAMP in the cell lysates.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the concentration of L-798,106 to determine its inhibitory effect.
-
Visualizations
Caption: Canonical EP3 receptor signaling pathway and the antagonistic action of L-798,106.
Caption: Species-dependent biased agonism of L-798,106 at the EP3 receptor.
References
- 1. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Optimizing L-798,106 concentration for maximum inhibition
A Note on the Mechanism of Action of L-798,106
Initial research inquiries may incorrectly classify L-798,106 as a farnesyltransferase inhibitor. This technical support guide clarifies that L-798,106 is a potent and highly selective prostanoid EP3 receptor antagonist . All information, protocols, and troubleshooting advice provided herein are based on its well-documented activity as an inhibitor of the EP3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-798,106?
A1: L-798,106 functions as a highly selective antagonist for the prostanoid EP3 receptor.[1] It binds to the EP3 receptor with high affinity, thereby blocking the binding of its natural ligand, prostaglandin (B15479496) E2 (PGE2), and inhibiting downstream signaling cascades.[2]
Q2: What are the binding affinities of L-798,106 for the different prostanoid receptors?
A2: L-798,106 exhibits high selectivity for the EP3 receptor. The binding affinities (Ki) for the human prostanoid receptors are summarized in the table below.
| Receptor | Ki (nM) |
| EP3 | 0.3 |
| EP4 | 916 |
| EP1 | >5000 |
| EP2 | >5000 |
| (Data sourced from MedchemExpress and Tocris Bioscience)[1] |
Q3: What are the typical working concentrations for L-798,106 in in vitro and in vivo experiments?
A3: The optimal concentration of L-798,106 will vary depending on the experimental system. However, based on published studies, the following ranges can be used as a starting point:
| Experimental System | Typical Concentration/Dosage |
| In vitro (cell culture) | 10 nM - 10 µM |
| In vivo (mice) | 40 - 100 µg/kg per day |
| (Data compiled from multiple sources)[1][3][4] |
Q4: How does L-798,106 affect intracellular signaling?
A4: The EP3 receptor primarily couples to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By blocking the EP3 receptor, L-798,106 can prevent this PGE2-induced decrease in cAMP, and in some systems, may lead to an increase in cAMP levels.[4][6]
Troubleshooting Guide
Issue 1: No significant inhibition observed at expected concentrations.
-
Potential Cause: Compound degradation.
-
Solution: Ensure that L-798,106 stock solutions are prepared and stored correctly. It is soluble in DMSO and should be stored at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Low EP3 receptor expression in the experimental model.
-
Solution: Verify the expression level of the EP3 receptor in your cell line or tissue model using techniques such as qPCR or Western blotting.[4]
-
-
Potential Cause: Incorrect experimental design.
-
Solution: Ensure that the concentration of the agonist (e.g., PGE2 or a selective EP3 agonist like sulprostone) is appropriate to elicit a response that can be effectively inhibited. A full dose-response curve for the agonist should be performed.
-
Issue 2: Off-target effects observed at higher concentrations.
-
Potential Cause: Reduced selectivity at high concentrations.
-
Solution: While L-798,106 is highly selective for the EP3 receptor, at very high concentrations (micromolar range), it may begin to interact with other prostanoid receptors, such as EP4.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides maximal EP3 inhibition with minimal off-target effects. Refer to the binding affinity table to guide concentration selection.
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause: Variability in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, confluency, and serum concentrations, as these factors can influence receptor expression and signaling.
-
-
Potential Cause: Issues with compound solubility.
-
Solution: Ensure that L-798,106 is fully dissolved in the vehicle (e.g., DMSO) before further dilution in aqueous media. Precipitates can lead to inaccurate final concentrations.
-
Experimental Protocols
Protocol 1: In Vitro Inhibition of EP3 Receptor in Cell Culture
This protocol outlines a general procedure to assess the inhibitory effect of L-798,106 on EP3 receptor activation in a cell line endogenously or exogenously expressing the receptor.
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Cell Plating: Seed cells in a suitable multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of L-798,106 in DMSO (e.g., 10 mM). Serially dilute the stock solution in serum-free media to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
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Pre-incubation with L-798,106: Remove the culture medium from the cells and replace it with the media containing the different concentrations of L-798,106. Incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add an EP3 receptor agonist (e.g., sulprostone (B1662612) or PGE2) at a pre-determined EC50 or EC80 concentration to the wells.
-
Incubation: Incubate for the appropriate time to allow for the desired downstream signaling event to occur (e.g., 15-30 minutes for cAMP measurement).
-
Assay: Lyse the cells and perform the desired downstream analysis, such as a cAMP assay, to quantify the level of inhibition.
Protocol 2: Radioligand Binding Assay for EP3 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of L-798,106 for the EP3 receptor.
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the EP3 receptor.[7]
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
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Assay buffer
-
A fixed concentration of a suitable radioligand for the EP3 receptor (e.g., [3H]-PGE2).
-
Increasing concentrations of L-798,106 (the competitor).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.[8]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
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Data Analysis: Determine the IC50 value of L-798,106 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: EP3 receptor signaling and the inhibitory action of L-798,106.
Caption: General workflow for an in vitro EP3 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are EP3 antagonists and how do they work? [synapse.patsnap.com]
- 3. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
How to prevent degradation of L-798,106 in solution
Welcome to the technical support center for L-798,106. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-798,106 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving L-798,106?
A1: L-798,106 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile.[1][2] For most in vitro studies, DMSO is the recommended solvent for creating stock solutions.[3]
Q2: What are the recommended storage conditions for L-798,106 as a solid and in solution?
A2: As a crystalline solid, L-798,106 should be stored at -20°C, where it is stable for at least four years.[1][2] Stock solutions in DMSO should be stored at -80°C for up to one year or at -20°C for up to one month.[3][4]
Q3: How should I prepare a stock solution of L-798,106?
A3: To prepare a stock solution, dissolve the solid L-798,106 in the solvent of choice, such as DMSO.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1] Sonication can be used to aid dissolution.[3]
Q4: Is L-798,106 stable in aqueous solutions?
A4: While specific stability data in aqueous solutions is limited, compounds of this class, particularly those related to prostaglandins, can be susceptible to degradation in aqueous media. Prostaglandin E2, for example, shows pH-dependent instability in aqueous solutions. It is advisable to prepare fresh aqueous dilutions from a frozen organic stock solution for each experiment and use them promptly.
Q5: What factors can contribute to the degradation of L-798,106 in solution?
A5: Key factors that can contribute to the degradation of small molecules in solution include:
-
pH: Extreme pH values can catalyze hydrolysis of functional groups.
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Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidation.
It is recommended to use buffers within a neutral pH range, protect solutions from light, and minimize exposure to ambient temperatures.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Degradation of L-798,106 in the stock solution or final assay medium.
-
Troubleshooting Steps:
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Verify Stock Solution Integrity: If the DMSO stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
Minimize Time in Aqueous Buffer: Prepare final dilutions in your aqueous cell culture medium immediately before adding to the cells. Do not store L-798,106 in aqueous solutions for extended periods.
-
Control for Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect cell viability or the experimental outcome.
-
Issue 2: Precipitation of L-798,106 in aqueous solutions.
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Possible Cause: Low solubility of L-798,106 in aqueous buffers.
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Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of L-798,106 in the aqueous medium does not exceed its solubility limit.
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Use a Carrier Protein: For in vivo or some in vitro applications, a carrier protein like bovine serum albumin (BSA) may help to maintain solubility and stability.
-
Sonication: Gentle sonication of the aqueous solution after dilution may help to redissolve any precipitate, but visual inspection before use is crucial.
-
Data Presentation
Table 1: Solubility of L-798,106 in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethylformamide (DMF) | 20 | 37.3 |
| Dimethyl sulfoxide (DMSO) | 10 - 53.64 | 18.6 - 100 |
| Acetonitrile | 1 | 1.86 |
Data compiled from multiple sources.[1][2][3]
Table 2: Recommended Storage Conditions for L-798,106
| Form | Storage Temperature (°C) | Shelf Life |
| Crystalline Solid | -20 | ≥ 4 years |
| In DMSO | -80 | 1 year |
| In DMSO | -20 | 1 month |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of L-798,106 in DMSO
-
Materials:
-
L-798,106 (FW: 536.44 g/mol )
-
Anhydrous DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the L-798,106 solid to room temperature before opening the container to prevent moisture condensation.
-
Weigh out the desired amount of L-798,106 in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.36 mg.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 5.36 mg of L-798,106.
-
Purge the headspace of the tube with an inert gas and cap tightly.
-
Vortex or sonicate the solution until the L-798,106 is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Workflow for preparing and using L-798,106 solutions.
Caption: L-798,106 as an antagonist in the PGE2/EP3 signaling pathway.
References
Technical Support Center: Interpreting Unexpected Results with L-798,106
Welcome to the technical support center for L-798,106. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when using this potent and highly selective EP3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-798,106?
A1: L-798,106 is a potent and highly selective antagonist of the prostanoid EP3 receptor.[1] It functions by competitively binding to the EP3 receptor, thereby blocking the actions of its endogenous ligand, prostaglandin (B15479496) E2 (PGE2), and other EP3 agonists. The EP3 receptor is a G-protein coupled receptor that typically signals through Gαi to decrease intracellular cyclic AMP (cAMP) levels.[2]
Q2: I'm observing a decrease in cell proliferation and migration when using L-798,106, which is the same effect I see with an EP3 agonist. Why is this happening?
A2: This is a documented, seemingly paradoxical effect. Research on the SK-BR-3 breast cancer cell line showed that both the EP1/EP3 agonist sulprostone (B1662612) and the EP3 antagonist L-798,106 led to a significant reduction in cell proliferation and migration.[3] The exact mechanism is not fully elucidated, but potential explanations include:
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EP3 Receptor Isoform Complexity: There are multiple splice variants of the EP3 receptor, and their signaling pathways can differ.[4]
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Off-Target Effects at High Concentrations: While highly selective, at higher concentrations, off-target effects of any compound, including L-798,106, cannot be entirely ruled out.
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Agonist Activity of L-798,106 on Gαz Pathway: Recent studies have shown that for some human EP3 isoforms, L-798,106 can act as a biased agonist for the Gαz pathway.[4] This could lead to downstream signaling that is independent of the canonical Gαi pathway.
Q3: My results with L-798,106 in a mouse model are different from what I expected based on human cell line data. What could be the reason?
A3: A key reason for discrepancies between human and mouse models could be the species-dependent biased agonism of L-798,106. One study found that L-798,106 acts as a Gαz pathway agonist for some human EP3 isoforms, but this effect was not observed in the corresponding mouse EP3 isoform α.[4] This highlights a critical species-specific difference in the pharmacological profile of L-798,106.
Q4: Can L-798,106 influence signaling pathways other than the cAMP pathway?
A4: While the primary pathway for EP3 is the Gαi-mediated inhibition of adenylyl cyclase and subsequent decrease in cAMP, emerging evidence suggests a more complex signaling profile. As mentioned, L-798,106 has been shown to act as a biased agonist on the Gαz pathway in certain human EP3 isoforms.[4] The downstream consequences of Gαz activation should be considered in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of L-798,106
Possible Cause 1: Inadequate Concentration
-
Troubleshooting Step: Ensure you are using an appropriate concentration of L-798,106 for your experimental system. Refer to the literature for effective concentrations in similar models. For example, concentrations ranging from nanomolar to low micromolar have been used in various studies.[1][3][5]
Possible Cause 2: Compound Stability and Solubility
-
Troubleshooting Step: L-798,106 is typically dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in your culture medium is not cytotoxic. Prepare fresh dilutions from your stock solution for each experiment to avoid degradation.
Possible Cause 3: Low or Absent EP3 Receptor Expression
-
Troubleshooting Step: Verify the expression of the EP3 receptor in your cell line or tissue model using techniques such as qPCR, Western blot, or immunohistochemistry. If EP3 expression is low or absent, L-798,106 will not have a significant effect.
Issue 2: Unexpected Agonistic Effects
Possible Cause 1: Biased Agonism
-
Troubleshooting Step: Be aware of the potential for L-798,106 to act as a biased agonist on the Gαz pathway in human EP3 isoforms.[4] If you are working with human cells, consider that some of the observed effects may be due to Gαz signaling rather than Gαi antagonism.
Possible Cause 2: Off-Target Effects
-
Troubleshooting Step: While L-798,106 is highly selective for EP3 over other prostanoid receptors, at very high concentrations, off-target effects on other receptors or signaling molecules could occur. Perform a dose-response curve to determine the lowest effective concentration and minimize the risk of off-target effects.
Data Presentation
Table 1: Binding Affinity of L-798,106 for Prostanoid Receptors
| Receptor | Ki (nM) | Selectivity vs. EP3 |
| EP3 | 0.3 | - |
| EP4 | 916 | ~3053-fold |
| EP1 | > 5000 | > 16,667-fold |
| EP2 | > 5000 | > 16,667-fold |
Data sourced from Tocris Bioscience and MedchemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (BrdU)
This protocol is adapted from a study investigating the effect of L-798,106 on breast cancer cell proliferation.[3]
-
Cell Seeding: Seed SK-BR-3 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of L-798,106 (e.g., 10 nM, 100 nM, 1000 nM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the wells and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Quantification: Add the substrate and measure the absorbance using a microplate reader. The absorbance is proportional to the amount of cell proliferation.
Protocol 2: In Vitro Cell Migration Assay (Scratch Assay)
This protocol is a standard method for assessing cell migration and was used in a study with L-798,106.[3]
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch Formation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the desired concentration of L-798,106 or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: Measure the width of the scratch at different points for each image. The rate of cell migration is determined by the change in the width of the scratch over time.
Visualizations
Caption: Canonical signaling pathway of the EP3 receptor and the antagonistic action of L-798,106.
Caption: A logical workflow for troubleshooting unexpected results with L-798,106.
Caption: Species-dependent biased agonism of L-798,106 at the EP3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. domaintherapeutics.ca [domaintherapeutics.ca]
- 5. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
L-798,106 interference with assay components
Welcome to the technical support center for L-798,106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of L-798,106 in various experimental settings and to troubleshoot potential issues related to assay interference.
Frequently Asked Questions (FAQs)
Q1: What is L-798,106 and what is its primary mechanism of action?
L-798,106 is a potent and highly selective antagonist of the prostanoid EP3 receptor.[1] It functions by binding to the EP3 receptor and inhibiting the downstream signaling pathways typically initiated by its natural ligand, prostaglandin (B15479496) E2 (PGE2). The EP3 receptor is a G-protein coupled receptor that, upon activation, couples to the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking this interaction, L-798,106 prevents the reduction of cAMP and the subsequent cellular responses.
Q2: In which solvents is L-798,106 soluble?
L-798,106 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.[1][3] Stock solutions are typically prepared in DMSO.[4] It is important to note the final concentration of the solvent in your assay, as high concentrations of DMSO can have independent effects on cell viability and enzyme activity.
Q3: Has L-798,106 been reported to directly interfere with common assay readouts (e.g., fluorescence, luminescence)?
While there are no specific reports detailing direct assay interference by L-798,106, its chemical structure contains aromatic rings and a sulfonamide group, which have the potential to interact with assay components. L-798,106 has UV absorbance maxima at 221 and 285 nm.[1][3] Researchers should be mindful of potential spectral overlap in absorbance-based assays. For fluorescence or luminescence-based assays, it is always recommended to run a control with the compound in the absence of cells or enzymes to check for any intrinsic signal or quenching properties.
Q4: Could L-798,106 precipitate in my cell culture media and affect the results?
Yes, like many small molecules, L-798,106 can precipitate out of solution, especially at high concentrations in aqueous media.[5] Compound precipitation can lead to inconsistent and erroneous results in cell-based assays by physically stressing the cells or by scattering light in plate reader-based measurements.[5] It is crucial to visually inspect your assay plates for any signs of precipitation. If precipitation is observed, consider lowering the concentration of L-798,106 or using a different formulation with solubilizing agents, if compatible with your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT, CellTiter-Glo®)
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitates under a microscope. Determine the solubility limit of L-798,106 in your specific cell culture medium. If precipitation occurs, use concentrations below the solubility limit. |
| Direct Chemical Interference with Assay Reagents | To test for direct interference, run the assay in a cell-free system. Add L-798,106 at various concentrations to the assay medium and add the detection reagent (e.g., MTT, resazurin).[5][6] A change in signal in the absence of cells indicates direct interference. |
| High DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells and is below a level that affects cell viability (typically <0.5%). Run a vehicle control with the same DMSO concentration as your highest L-798,106 dose. |
| Off-Target Effects | At high concentrations, L-798,106 may have off-target effects.[5] Correlate viability data with other methods, such as microscopy for cell morphology or a trypan blue exclusion assay. |
Issue 2: Variability in Western Blot results for EP3 signaling proteins
| Possible Cause | Troubleshooting Step |
| Alteration of Protein Expression | L-798,106 treatment has been shown to reduce EP3 receptor and Gi-protein expression in some cell lines.[2] Confirm your results with multiple time points and concentrations. Use a positive control cell line with known stable expression if available. |
| Incomplete Cell Lysis | Ensure your lysis buffer is appropriate for the target proteins. For membrane-bound receptors like EP3, a stronger lysis buffer (e.g., RIPA) may be necessary.[7] Always include protease and phosphatase inhibitors in your lysis buffer.[7][8][9] |
| Antibody Issues | Ensure the primary antibody is validated for your application. Use a positive control (e.g., cell lysate with known target expression) to confirm antibody performance. Optimize antibody concentrations to reduce non-specific binding.[8][9][10] |
Issue 3: Unexpected results in cAMP level measurements (ELISA/HTRF)
| Possible Cause | Troubleshooting Step | | Interference with Detection Antibody/Reagents | Run a control where L-798,106 is added to a known concentration of cAMP in the assay buffer without any cell lysate. This will test for direct interference with the assay's detection mechanism. | | Cellular Stress Response | High concentrations of L-798,106 or the solvent could induce a cellular stress response, leading to changes in cAMP levels independent of EP3 antagonism. Monitor cell health via microscopy. | | Complex Biological Response | The cellular response to EP3 antagonism can be complex. For instance, in SK-BR-3 cells, L-798,106 treatment led to an increase in cAMP levels, consistent with its role as a Gi-coupled receptor antagonist.[2] Ensure your expected outcome aligns with the known signaling pathway in your specific cell type. |
Quantitative Data Summary
Table 1: L-798,106 Receptor Binding Affinity
| Receptor | Ki (nM) | Selectivity vs. EP3 |
| EP3 | 0.3[1] | - |
| EP4 | 916[1] | ~3053-fold |
| EP1 | >5000[1] | >16,667-fold |
| EP2 | >5000[1] | >16,667-fold |
Table 2: L-798,106 Physicochemical Properties
| Property | Value |
| Molecular Weight | 536.44 g/mol [1] |
| Formula | C27H22BrNO4S[1] |
| Solubility (DMSO) | Up to 100 mM |
| Solubility (DMF) | ~20 mg/mL[1][3] |
| Solubility (Acetonitrile) | ~1 mg/mL[1][3] |
| UV max | 221, 285 nm[1][3] |
Experimental Protocols
Protocol 1: Assessing L-798,106 Effect on Cell Proliferation (BrdU Assay)
This protocol is adapted from studies investigating the effect of L-798,106 on cancer cell proliferation.[2]
-
Cell Seeding: Seed SK-BR-3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of L-798,106 (e.g., 10 nM, 100 nM, 1000 nM) or vehicle control (DMSO) for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Detection: Fix the cells, denature the DNA, and add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Substrate Addition: Add the substrate and measure the colorimetric or chemiluminescent signal using a plate reader.
-
Analysis: Normalize the results to the vehicle control to determine the percentage of proliferation inhibition.
Protocol 2: cAMP Measurement by ELISA
This protocol is based on the known mechanism of EP3 receptor signaling.[2]
-
Cell Culture and Treatment: Culture cells (e.g., SK-BR-3) to confluency. Pre-treat cells with L-798,106 at desired concentrations (e.g., 10 nM - 1000 nM) for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce cAMP production. An EP3 agonist like Sulprostone can be used to assess the antagonistic effect of L-798,106.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding cell lysates and a fixed amount of HRP-labeled cAMP to a plate pre-coated with anti-cAMP antibody.
-
Detection: After incubation and washing steps, add the HRP substrate and stop the reaction. Measure the absorbance at the appropriate wavelength.
-
Calculation: Calculate the cAMP concentration in the samples based on a standard curve. A higher absorbance indicates a lower cAMP concentration.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dovepress.com [dovepress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Ensuring Selectivity of L-798,106 in Complex Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-798,106, a potent and selective EP3 prostanoid receptor antagonist. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accurate and effective use of L-798,106 in your research.
Frequently Asked Questions (FAQs)
Q1: What is L-798,106 and what is its primary mechanism of action?
A1: L-798,106 is a potent and highly selective antagonist for the prostanoid EP3 receptor.[1][2] It functions by competitively binding to the EP3 receptor, thereby blocking the action of its endogenous ligand, prostaglandin (B15479496) E2 (PGE2), and other EP3 agonists. The EP3 receptor is a G-protein coupled receptor (GPCR) that typically couples to the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] By antagonizing this receptor, L-798,106 prevents the downstream signaling events associated with EP3 activation.
Q2: How selective is L-798,106 for the EP3 receptor compared to other prostanoid receptors?
A2: L-798,106 exhibits high selectivity for the human EP3 receptor. Its binding affinity (Ki) for the EP3 receptor is in the low nanomolar range, while it shows significantly lower affinity for other prostanoid receptors such as EP1, EP2, and EP4.[1][2][5] This high selectivity is crucial for minimizing off-target effects in complex biological systems.
Q3: I am observing a slower than expected onset of action with L-798,106 in my smooth muscle preparations. What could be the cause?
A3: The slow onset of antagonism by L-798,106 in some tissue preparations, such as guinea-pig aorta, has been documented.[6][7] This phenomenon is likely attributed to the high lipophilicity of the compound.[6][7] Highly lipophilic compounds can partition into cell membranes, leading to a slower equilibration with the aqueous biophase and delayed access to the receptor binding site. It is recommended to use antagonists with moderate lipophilicity for such experimental setups if rapid onset is critical.[6][7]
Q4: Are there any known off-target effects of L-798,106 that I should be aware of?
A4: While L-798,106 is highly selective for the EP3 receptor, at higher concentrations, it may exhibit some activity at the EP4 receptor, although with much lower affinity.[2][5] It is crucial to use the lowest effective concentration of L-798,106 as determined by dose-response studies in your specific experimental system to minimize the risk of off-target effects.
Q5: What is the recommended solvent and storage condition for L-798,106?
A5: L-798,106 is soluble in DMSO up to 100 mM.[1] For storage, it is recommended to store the compound at room temperature.[1] Always refer to the manufacturer's specific instructions on the product datasheet for the most accurate storage and handling information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent stock solution preparation. | Prepare fresh stock solutions in DMSO for each experiment. Due to potential hydration, batch-specific molecular weights may vary, affecting solvent volumes required. |
| Cell line or tissue-specific differences in EP receptor expression. | Characterize the expression levels of EP1, EP2, EP3, and EP4 receptors in your specific experimental model using techniques like qPCR or Western blotting. | |
| Unexpected agonist-like effects | High concentrations leading to off-target effects. | Perform a dose-response curve to determine the optimal concentration that provides maximal EP3 antagonism with minimal off-target effects. |
| Contamination of reagents. | Use high-purity reagents and sterile techniques. | |
| Lack of antagonist effect | Incorrect concentration of L-798,106. | Verify the concentration of your stock solution and perform a dose-response experiment. |
| Degradation of the compound. | Ensure proper storage conditions and use a fresh stock solution. | |
| Low or absent EP3 receptor expression in the experimental system. | Confirm EP3 receptor expression in your cells or tissue. | |
| Slow onset of action due to high lipophilicity.[6][7] | Increase the pre-incubation time with L-798,106 before adding the agonist. |
Quantitative Data: Selectivity Profile of L-798,106
The following table summarizes the binding affinities (Ki) of L-798,106 for various human prostanoid receptors, demonstrating its high selectivity for the EP3 receptor.
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| EP3 | 0.3 | [1][2] |
| EP4 | 916 | [1][2] |
| EP1 | > 5000 | [1][2] |
| EP2 | > 5000 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Determine Ki
This protocol outlines a method to determine the binding affinity (Ki) of L-798,106 for the EP3 receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human EP3 receptor.
-
Radiolabeled EP3 agonist (e.g., [3H]-PGE2).
-
L-798,106.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Prepare serial dilutions of L-798,106 in the binding buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled agonist, and varying concentrations of L-798,106.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled EP3 agonist).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of L-798,106 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-798,106 concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based Functional Assay (cAMP Measurement)
This protocol describes how to assess the functional antagonism of L-798,106 by measuring its effect on agonist-induced changes in intracellular cAMP levels.
Materials:
-
A cell line endogenously or recombinantly expressing the human EP3 receptor (e.g., HEK293 or CHO cells).
-
An EP3 receptor agonist (e.g., sulprostone).[8]
-
L-798,106.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of L-798,106 for a specified period (e.g., 30-60 minutes).
-
Stimulate the cells with a fixed concentration of the EP3 agonist (e.g., sulprostone) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the EP3 agonist more pronounced.
-
Include control wells: vehicle only, forskolin only, and agonist + forskolin only.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the L-798,106 concentration to determine the IC50 value for the antagonist.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Long-term stability of L-798,106 stock solutions
This technical support center provides guidance on the long-term stability of L-798,106 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing L-798,106 stock solutions?
A1: L-798,106 is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent.[1][2][3] Other options include dimethylformamide (DMF) and acetonitrile.[2][3] The choice of solvent may depend on the specific requirements of your experiment.
Q2: What is the recommended storage temperature for L-798,106 solid compound and stock solutions?
A2: The solid form of L-798,106 should be stored at -20°C.[2][3][4][5] For stock solutions, storage at -80°C is recommended for longer-term stability, while -20°C is suitable for shorter periods.[4][5]
Q3: How long can I store L-798,106 stock solutions?
A3: The stability of L-798,106 stock solutions depends on the storage temperature and solvent. When stored in a suitable solvent at -80°C, the solution can be stable for up to one year.[5] For storage at -20°C, a shorter duration of one month is advised.[4] As a solid, L-798,106 is stable for at least four years when stored at -20°C.[2][3]
Q4: How can I ensure the proper preparation of my L-798,106 stock solution?
A4: To prepare a stock solution, dissolve the crystalline solid L-798,106 in the solvent of your choice.[2] It is good practice to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[2] For accurate concentration calculations, always refer to the batch-specific molecular weight provided on the product's certificate of analysis.[1] Sonication may be recommended to aid dissolution.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The concentration of the solution may be too high, or the compound may have limited solubility at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly, for instance, every 6 months when stored at -80°C.[4] |
| Difficulty dissolving L-798,106 in the chosen solvent. | The compound may have lower than expected solubility in that specific solvent, or the solvent quality may be poor. | Try a different recommended solvent such as DMSO, which has a high solubility for L-798,106.[1] Ensure you are using a high-purity, anhydrous grade solvent. Sonication can also help to dissolve the compound.[5] |
Data Summary
L-798,106 Solubility
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [2][3] |
| 53.64 mg/mL (100 mM) | [1] | |
| 5 mg/mL | [5] | |
| Dimethylformamide (DMF) | ~20 mg/mL | [2][3] |
| Acetonitrile | ~1 mg/mL | [2][3] |
L-798,106 Stability
| Form | Storage Temperature | Stability Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [2][3] |
| -20°C | 3 years | [4][5] | |
| Stock Solution | -80°C | 1 year | [5] |
| -80°C | 6 months | [4] | |
| -20°C | 1 month | [4] |
Experimental Protocols
Protocol: Assessment of L-798,106 Stock Solution Stability by HPLC
This protocol outlines a general method to assess the stability of your L-798,106 stock solution over time.
-
Preparation of Initial Stock Solution:
-
Accurately weigh a known amount of L-798,106 powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into multiple cryovials for storage at different conditions (e.g., -20°C and -80°C) and for different time points.
-
-
Time-Zero Analysis (Baseline):
-
Immediately after preparation, take one aliquot for immediate analysis.
-
Dilute the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated HPLC method to determine the initial purity and peak area of L-798,106. This will serve as your baseline (T=0).
-
-
Long-Term Storage and Analysis:
-
Store the remaining aliquots at the designated temperatures.
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare the sample for HPLC analysis using the same dilution factor as the T=0 sample.
-
Analyze the sample by HPLC under the same conditions as the T=0 analysis.
-
-
Data Analysis:
-
Compare the peak area and purity of the aged samples to the T=0 sample.
-
A significant decrease in the peak area or the appearance of new degradation peaks would indicate instability.
-
Calculate the percentage of L-798,106 remaining at each time point relative to the T=0 sample.
-
Visualizations
References
Validation & Comparative
L-798,106 vs DG-041 as EP3 antagonist
An Objective Comparison of L-798,106 and DG-041 as Prostaglandin (B15479496) EP3 Receptor Antagonists
Introduction
The prostaglandin E2 (PGE2) receptor EP3, a member of the G-protein coupled receptor (GPCR) family, is a critical mediator in a wide array of physiological and pathological processes.[1] Its involvement in inflammation, cardiovascular function, metabolic regulation, and platelet aggregation has made it an attractive target for therapeutic intervention.[2][3] L-798,106 and DG-041 are two well-characterized, potent, and selective antagonists of the EP3 receptor. This guide provides a detailed, data-driven comparison of these two compounds to assist researchers and drug development professionals in selecting the appropriate tool for their specific experimental needs.
EP3 Receptor Signaling Pathways
The EP3 receptor is unique among the prostanoid receptors due to its ability to couple with multiple G-protein families, leading to diverse and sometimes opposing intracellular signals. The primary signaling cascade proceeds through the inhibitory G-protein (Gαi), which suppresses adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] However, the EP3 receptor can also couple to Gαs to stimulate cAMP production or to Gα12/13 to activate the small GTPase Rho.[1] This signaling promiscuity allows the EP3 receptor to exert complex regulatory effects that are highly dependent on cell type and physiological context.
Quantitative Data Comparison
The following tables summarize the key pharmacological and pharmacokinetic parameters for L-798,106 and DG-041, derived from various in vitro and in vivo studies.
Table 1: Comparative In Vitro Pharmacology
| Parameter | L-798,106 | DG-041 | Reference(s) |
| Binding Affinity (Ki) | |||
| Human EP3 | 0.3 nM | - | [5][6] |
| Mouse EP3 | - | pKi = 9.2 (approx. 0.63 nM) | [7][8] |
| Functional Antagonism | |||
| Human EP3 (IC50) | - | 4.6 nM (Binding Assay)8.1 nM (FLIPR Assay) | [9] |
| Mouse EP3 (pA2 / pKD) | pA2 = 7.48 | pKD = 10.85 | [5][7][8] |
| Receptor Selectivity (Ki / IC50) | |||
| EP1 | >5000 nM | IC50 = 486 nM | [5][9] |
| EP2 | >5000 nM | - | [5] |
| EP4 | 916 nM | - | [5] |
| DP1 | - | IC50 = 131 nM | [9] |
| TP | - | IC50 = 742 nM | [9] |
L-798,106 demonstrates exceptionally high affinity and selectivity for the human EP3 receptor, with over 3000-fold selectivity against the EP4 receptor and minimal activity at EP1 and EP2 receptors.[5] DG-041 also shows high affinity for the mouse EP3 receptor and is a potent functional antagonist.[7][8] Its selectivity profile indicates some activity at other prostanoid receptors, albeit at significantly higher concentrations.[9]
Table 2: Comparative Pharmacokinetics
| Parameter | L-798,106 | DG-041 | Reference(s) |
| Species | Not specified | Mouse | [10] |
| Route | - | Oral (30 mg/kg) | [10] |
| Cmax | - | 721 nM | [10] |
| t1/2 | - | 1.23 h | [10] |
| Notes | Described as highly lipophilic, leading to slow onset kinetics in some tissue preparations.[11] | Subcutaneous (SC) administration (20 mg/kg) provided more sustained plasma concentrations over 26 hours, with a Cmax of 1385 nM.[10] | |
| Species | Not specified | Not specified | [9] |
| Route | - | IV (1.78 mg/kg) / Oral (9.62 mg/kg) | [9] |
| Cmax | - | 9.46 µM (IV) / 2.74 µM (Oral) | [9] |
| t1/2 | - | 2.7 h (IV) / 4.06 h (Oral) | [9] |
Pharmacokinetic data for DG-041 is more readily available and indicates rapid elimination after oral administration in mice, with subcutaneous injection providing a more sustained exposure profile.[10] The high lipophilicity of L-798,106 is a key characteristic that may influence its tissue distribution and onset of action.[11]
Experimental Protocols and Workflows
Key Experimental Methodologies
-
Receptor Binding Assay (for Ki Determination):
-
Objective: To determine the affinity of the antagonist for the receptor.
-
Protocol: Membranes from cells overexpressing the target receptor (e.g., HEK293 cells with mouse EP3γ) are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]PGE2).[7][8] Various concentrations of the unlabeled antagonist (L-798,106 or DG-041) are added to compete for binding with the radioligand. After incubation, bound and free radioligand are separated by filtration. The radioactivity of the filter-bound membranes is measured. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Schild Analysis (for pA₂ / pKD Determination):
-
Objective: To quantify the potency of a competitive antagonist in a functional assay.
-
Protocol: An isolated tissue preparation (e.g., guinea-pig vas deferens) or cell line is exposed to increasing concentrations of an EP3 agonist (e.g., sulprostone) to generate a concentration-response curve.[7][8] This is repeated in the presence of several fixed concentrations of the antagonist (L-798,106 or DG-041). The antagonist will cause a rightward shift in the agonist's concentration-response curve. A Schild plot is constructed by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the original response. For a competitive antagonist, pA₂ is theoretically equal to pKD.
-
-
In Vivo Efficacy (Blockade of Sulprostone-Induced Pressor Response):
-
Objective: To confirm the antagonist's activity in a living organism.
-
Protocol: Anesthetized mice are administered the EP3 antagonist (e.g., 20 mg/kg DG-041, SC) or a vehicle control.[7][12] After a set period to allow for drug absorption and distribution (e.g., two hours), baseline mean arterial pressure (MAP) is measured. The EP3/EP1 agonist sulprostone (B1662612) (e.g., 10 µg/kg, IV) is then administered. In vehicle-treated animals, sulprostone induces a significant rise in MAP. Effective antagonism is demonstrated if the antagonist-treated group shows a significant blunting or complete blockade of this pressor response.[7][12]
-
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical comparison of two novel EP3 antagonists.
Conclusion
Both L-798,106 and DG-041 are highly effective EP3 receptor antagonists that serve as invaluable tools for pharmacological research.
-
L-798,106 is distinguished by its extremely high affinity and selectivity for the human EP3 receptor.[5] Its high lipophilicity is a notable feature that may be advantageous for certain applications requiring tissue penetration but could also result in slower onset kinetics.[11] It has been successfully used in in vivo models of metabolic disease and cardiac injury.[5][13]
-
DG-041 is also a potent, high-affinity antagonist with a well-documented profile in models of thrombosis and platelet aggregation.[7][14][15] Its pharmacokinetics have been more extensively characterized, providing clear guidance on dosing and administration routes for achieving sustained in vivo target engagement.[9][10]
The choice between L-798,106 and DG-041 will depend on the specific research question, the biological system under investigation (e.g., human vs. mouse, in vitro vs. in vivo), and the desired pharmacokinetic profile. For studies requiring the highest possible selectivity for the human EP3 receptor, L-798,106 may be the preferred agent. For in vivo studies, particularly in rodent models of thrombosis where a defined pharmacokinetic and pharmacodynamic relationship is crucial, DG-041 presents a well-validated option.
References
- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling [pubmed.ncbi.nlm.nih.gov]
- 2. PTGER3 prostaglandin E receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. ahajournals.org [ahajournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
Validating the Antagonistic Potency of L-798,106: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's activity is paramount. This guide provides an objective comparison and detailed experimental protocols to validate the antagonistic activity of L-798,106, a well-characterized prostanoid receptor ligand. The focus is on its established high potency and selectivity for the prostanoid EP3 receptor.
Comparative Efficacy of L-798,106
L-798,106 is predominantly recognized as a potent and highly selective antagonist of the EP3 receptor.[1][2] Its antagonistic properties have been validated across various in vitro and in vivo models. Quantitative data from competitive binding assays highlight its selectivity profile against other human prostanoid receptors.
| Receptor Subtype | L-798,106 Ki (nM) | Reference |
| EP3 | 0.3 | [1][2] |
| EP4 | 916 | [1][2] |
| EP1 | > 5000 | [1][2] |
| EP2 | > 5000 | [1][2] |
Signaling Pathways and Antagonistic Action
The prostaglandin (B15479496) E2 (PGE2) receptor EP3 is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, can couple to different G proteins to elicit various downstream effects. A primary pathway involves coupling to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. L-798,106 exerts its antagonistic effect by binding to the EP3 receptor and preventing PGE2 from binding and initiating this signaling cascade.
Experimental Protocols for Validation
To validate the antagonistic activity of L-798,106, several key experiments can be performed. The following are detailed protocols for competitive binding assays and functional cAMP assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of L-798,106 to the EP3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human EP3 receptor (e.g., HEK293 or CHO cells).[3]
-
Radiolabeled EP3 agonist (e.g., [3H]-PGE2).
-
L-798,106 and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4]
-
Wash buffer (ice-cold).
-
Scintillation cocktail.[4]
-
96-well filter plates.[5]
-
Microplate scintillation counter.[5]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the EP3 receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[4]
-
Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of the radiolabeled ligand, and varying concentrations of L-798,106 (or other unlabeled competitor compounds).[4]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters will trap the membranes with the bound radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of L-798,106 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]
Functional cAMP Assay
This assay measures the ability of L-798,106 to block the agonist-induced inhibition of cAMP production in cells expressing the EP3 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human EP3 receptor.[6]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).[7]
-
EP3 receptor agonist (e.g., Sulprostone or PGE2).
-
L-798,106.
-
Forskolin (B1673556) (to stimulate cAMP production).[6]
-
cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based).[6][8]
-
White, opaque 96- or 384-well plates.[6]
-
Plate reader compatible with the chosen cAMP kit.[6]
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.[6]
-
Pre-incubation with Antagonist: Remove the culture medium and add assay buffer containing various concentrations of L-798,106. Incubate for a short period (e.g., 15-30 minutes) at room temperature.[9]
-
Agonist and Forskolin Stimulation: Add the EP3 agonist (at a concentration that gives a submaximal response, e.g., EC80) along with forskolin to all wells except the negative control.[9] Forskolin stimulates adenylyl cyclase, and the agonist will inhibit this stimulation through the Gαi pathway.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[7][9]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.[10]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the L-798,106 concentration. Determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal forskolin-stimulated level.
In Vivo Validation
Beyond in vitro assays, the antagonistic activity of L-798,106 has been validated in various animal models. For example, studies have shown its efficacy in attenuating sulprostone-induced contractile responses in vivo and providing therapeutic benefits in models of myocardial infarction and obesity-induced adipose tissue inflammation.[2][11][12][13] These studies typically involve administering L-798,106 to the animal model and then measuring relevant physiological or pathological endpoints compared to a vehicle-treated control group.[11][12]
By following these experimental protocols and considering the comparative data, researchers can effectively validate and characterize the antagonistic activity of L-798,106 at the EP3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
L-798,106: A Comparative Guide to its Selectivity Profile at Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of L-798,106 across the prostanoid receptor family. The data presented herein is intended to assist researchers in evaluating the suitability of L-798,106 for their experimental needs and to offer a comparative context with other relevant compounds. All quantitative data is supported by detailed experimental methodologies.
Selectivity Profile of L-798,106
L-798,106 is a potent and highly selective antagonist for the prostanoid EP3 receptor.[1] Its binding affinity has been characterized across various prostanoid receptors, demonstrating a clear preference for the EP3 subtype.
Comparative Binding Affinity of L-798,106 and Competitors
The table below summarizes the binding affinities (Ki in nM) of L-798,106 and a comparable EP3 receptor antagonist, DG-041, for various prostanoid receptors. Lower Ki values indicate higher binding affinity.
| Compound | EP1 (nM) | EP2 (nM) | EP3 (nM) | EP4 (nM) | DP (nM) | FP (nM) | IP (nM) | TP (nM) |
| L-798,106 | >5000[1] | >5000[1] | 0.3[1] | 916[1] | >10,000 | >10,000 | >10,000 | >10,000 |
| DG-041 | - | - | 4.6 (IC50) | - | - | - | - | - |
*No specific Ki values for L-798,106 at DP, FP, IP, and TP receptors are readily available in the public domain. However, studies on related compounds and the general characterization of L-798,106 as a highly selective EP3 antagonist suggest that its affinity for these other prostanoid receptors is minimal.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of prostaglandins. Upon ligand binding, they activate distinct intracellular signaling cascades depending on the G protein to which they couple. The following diagram illustrates the primary signaling pathways associated with each prostanoid receptor subtype and highlights the inhibitory action of L-798,106 on the EP3 receptor.
Caption: Prostanoid receptor signaling pathways and the inhibitory action of L-798,106.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed, representative protocol for such an assay.
Radioligand Binding Assay for Prostanoid Receptors
1. Membrane Preparation:
-
Cells stably expressing the human prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4, DP, FP, IP, or TP) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
The homogenate is centrifuged at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Binding buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors). The concentration is typically chosen to be near the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled competitor compound (e.g., L-798,106).
-
The prepared cell membranes at a specific protein concentration.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive, high-affinity ligand for the receptor.
-
The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The raw data (counts per minute, CPM) are corrected for non-specific binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
References
Unveiling the Specificity of L-798,106: A Guide to Negative Control Experiments
L-798,106 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), playing a crucial role in elucidating the physiological and pathological functions of this receptor. To ensure the observed effects in experiments are specifically due to the inhibition of the EP4 receptor by L-798,106, rigorous negative control experiments are paramount. This guide provides a comparative overview of potential negative controls, supporting experimental data, and detailed protocols to aid researchers in designing robust experiments.
The EP4 receptor, upon binding its ligand PGE2, couples to the Gs alpha subunit of the G protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is implicated in various biological processes, including inflammation, pain, and cancer. L-798,106, a dihydropyrancarboxamide derivative, competitively blocks this interaction, making it a valuable tool for studying EP4-mediated pathways.
Comparative Analysis of Negative Controls
The selection of an appropriate negative control is critical for validating the specificity of L-798,106. An ideal negative control should be structurally similar to L-798,106 but devoid of activity at the EP4 receptor. However, in the absence of a commercially available, universally accepted inactive analog, alternative strategies must be employed.
One effective approach is the use of a structurally distinct EP4 antagonist. This helps to confirm that the observed biological effect is due to EP4 antagonism rather than off-target effects of a particular chemical scaffold. Another strategy involves using cells that lack the EP4 receptor, either naturally or through genetic knockout. Any effect of L-798,106 observed in these cells can be attributed to non-specific, off-target interactions.
| Control Strategy | Description | Advantages | Disadvantages |
| Structurally Unrelated EP4 Antagonist | Utilize an EP4 antagonist from a different chemical class (e.g., ONO-AE3-208). | Confirms that the biological effect is due to EP4 antagonism and not off-target effects of the L-798,106 chemical scaffold. | May have its own unique off-target effects. |
| EP4 Receptor Knockout/Knockdown Cells | Compare the effects of L-798,106 in wild-type cells versus cells where the EP4 receptor has been genetically removed or its expression reduced. | Provides the most definitive evidence for EP4-mediated effects. | Can be time-consuming and technically challenging to generate and validate knockout/knockdown cell lines. |
| Vehicle Control | Treat cells or animals with the solvent used to dissolve L-798,106 (e.g., DMSO). | Accounts for any effects of the vehicle itself. | Does not control for off-target effects of the compound. |
Experimental Protocols
To validate the on-target activity and specificity of L-798,106, several key experiments can be performed.
1. cAMP Measurement Assay
This assay directly measures the functional consequence of EP4 receptor activation and its inhibition by L-798,106.
-
Objective: To determine the inhibitory effect of L-798,106 on PGE2-induced cAMP production.
-
Materials:
-
Cells expressing the EP4 receptor (e.g., HEK293-EP4)
-
Wild-type cells or EP4 knockout cells (for negative control)
-
PGE2
-
L-798,106
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Cell culture medium and reagents
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of L-798,106 or vehicle for 30 minutes.
-
Stimulate cells with a fixed concentration of PGE2 (e.g., 10 nM) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Compare the cAMP levels in L-798,106-treated cells to vehicle-treated cells and to cells not stimulated with PGE2.
-
2. Receptor Binding Assay
This assay determines the affinity of L-798,106 for the EP4 receptor.
-
Objective: To measure the binding affinity (Ki) of L-798,106 to the EP4 receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the EP4 receptor.
-
Radiolabeled PGE2 (e.g., [3H]PGE2)
-
L-798,106
-
Scintillation counter
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]PGE2 and varying concentrations of L-798,106.
-
After incubation, separate the bound from unbound radioligand by filtration.
-
Measure the amount of bound [3H]PGE2 using a scintillation counter.
-
The concentration of L-798,106 that inhibits 50% of the specific binding of [3H]PGE2 (IC50) is determined and used to calculate the binding affinity (Ki).
-
Visualizing the Experimental Logic
To further clarify the experimental design and the mechanism of action of L-798,106, the following diagrams are provided.
L-798,106: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of L-798,106, a potent and highly selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 3 (EP3). The information presented herein is intended to assist researchers in designing experiments, interpreting results, and evaluating the potential off-target effects of this compound.
L-798,106 is widely recognized for its high affinity and selectivity for the EP3 receptor. However, a thorough understanding of its interactions with other prostanoid receptors and unrelated G-protein coupled receptors (GPCRs) is crucial for the accurate interpretation of experimental outcomes and for the assessment of its therapeutic potential. This guide summarizes the available quantitative data on the binding affinity of L-798,106 at various receptors, provides detailed experimental protocols for assessing receptor cross-reactivity, and includes visualizations of key signaling pathways and experimental workflows.
Comparative Analysis of L-798,106 Receptor Binding Affinity
The selectivity of L-798,106 has been evaluated against a panel of prostanoid receptors. The following table summarizes the binding affinity (Ki) of L-798,106 for various human prostanoid receptor subtypes. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | L-798,106 Ki (nM) | Reference(s) |
| EP1 | >5000 | [1][2] |
| EP2 | >5000 | [1][2] |
| EP3 | 0.3 | [1][2] |
| EP4 | 916 | [1][2] |
| DP | Data not available | |
| FP | Data not available | |
| IP | Data not available | |
| TP | Data not available |
Data Interpretation:
The data clearly demonstrates that L-798,106 is a highly potent and selective antagonist for the EP3 receptor, with a Ki value in the sub-nanomolar range.[1][2] In contrast, its affinity for the EP1 and EP2 receptors is significantly lower, with Ki values greater than 5000 nM.[1][2] The binding affinity for the EP4 receptor is in the micromolar range, indicating a considerably lower potency compared to its interaction with the EP3 receptor.[1][2]
Experimental Protocols
To facilitate the independent verification and expansion of the cross-reactivity data, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound (e.g., L-798,106) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells)
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-PGE2 for EP receptors)
-
Unlabeled test compound (L-798,106)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well microplate, add the following components in order:
-
Assay buffer
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (L-798,106).
-
A constant amount of cell membrane preparation.
-
For determining non-specific binding, add a high concentration of a known potent unlabeled ligand for the target receptor.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger involved in the signaling of many GPCRs, including the EP4 receptor.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 or CHO cells)
-
Test compound (L-798,106)
-
Agonist for the receptor of interest (e.g., PGE2 for EP4)
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and grow them to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound (L-798,106) and the agonist in the appropriate assay buffer.
-
Antagonist Mode (for Gs-coupled receptors like EP4):
-
Pre-incubate the cells with increasing concentrations of the antagonist (L-798,106) for a specific period (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist (typically the EC80 concentration) to all wells except the basal control.
-
-
Agonist Mode (to test for potential agonistic activity):
-
Add increasing concentrations of the test compound (L-798,106) to the cells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine if it elicits an agonist response (EC50).
-
Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified EP4 receptor signaling pathway.
Caption: Experimental workflow for assessing receptor cross-reactivity.
References
Validating L-798,106 Efficacy: A Comparative Guide to siRNA Knockdown of the EP3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of L-798,106, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 3 (EP3). By juxtaposing pharmacological inhibition using L-798,106 with genetic knockdown of the EP3 receptor via small interfering RNA (siRNA), this document offers a framework for robust experimental design and data interpretation. The EP3 receptor, a G-protein coupled receptor (GPCR), primarily signals through the inhibitory G-protein (Gi) pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Validating that the effects of L-798,106 are specifically mediated by its interaction with the EP3 receptor is crucial for accurate preclinical assessment.
Comparative Analysis of L-798,106 and EP3 siRNA
The following tables summarize quantitative data from studies utilizing both L-798,106 and siRNA targeting the EP3 receptor (si-EP3) to investigate various cellular processes. These studies demonstrate a high degree of concordance between the phenotypic outcomes of pharmacological antagonism and genetic knockdown, strongly suggesting that the observed effects of L-798,106 are mediated through the EP3 receptor.
Table 1: Effects on Cell Viability and Proliferation
| Cell Line | Treatment | Concentration/Dose | Assay | Result | Reference |
| A549 (Non-Small Cell Lung Cancer) | L-798,106 | 1 µM | MTT | Significant decrease in cell viability | [3] |
| si-EP3 | Not Specified | MTT | Significant decrease in cell viability | [3] | |
| SK-BR-3 (Breast Cancer) | L-798,106 | 10 nM | BrdU | Proliferation reduced to 88% of control | [2] |
| 100 nM | BrdU | Proliferation reduced to 86% of control | [2] | ||
| 1000 nM | BrdU | Proliferation reduced to 91% of control | [2] | ||
| RL95-2 (Endometrial Cancer) | L-798,106 | 1 µM | BrdU | Significant decrease in proliferation | [4] |
Table 2: Impact on Cell Migration and Invasion
| Cell Line | Treatment | Concentration | Assay | Result | Reference |
| A549 | L-798,106 | 1 µM | Wound-healing | Significant suppression of cell migration | [3] |
| si-EP3 | Not Specified | Wound-healing | Significant suppression of cell migration | [3] | |
| L-798,106 | 1 µM | Transwell | Significant suppression of cell invasion | [3] | |
| si-EP3 | Not Specified | Transwell | Significant suppression of cell invasion | [3] | |
| SK-BR-3 | L-798,106 | 100 nM | Scratch Assay | Migration rate reduced to 54% of control | [2] |
| 1000 nM | Scratch Assay | Migration rate reduced to 41% of control | [2] |
Table 3: Influence on Apoptosis
| Cell Line | Treatment | Concentration | Assay | Result | Reference |
| A549 | L-798,106 | 1 µM | Flow Cytometry | Significant increase in apoptotic cells | [3] |
| si-EP3 | Not Specified | Flow Cytometry | Significant increase in apoptotic cells | [3] | |
| L-798,106 | 1 µM | Western Blot | Upregulation of Caspase-3 and Bax, downregulation of Bcl-2 | [3] | |
| si-EP3 | Not Specified | Western Blot | Upregulation of Caspase-3 and Bax, downregulation of Bcl-2 | [3] |
Table 4: Downstream Signaling Effects
| Cell Line | Treatment | Concentration | Assay | Result | Reference |
| SK-BR-3 | L-798,106 | 10 nM | ELISA | cAMP concentration increased to 111% of control | [2] |
| 1000 nM | ELISA | cAMP concentration increased to 104% of control | [2] |
Visualizing the Validation Workflow and Signaling Pathway
To elucidate the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
EP3 siRNA Knockdown
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute EP3-targeting siRNA and a non-targeting (scrambled) control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection before proceeding with downstream assays. The optimal time should be determined by a time-course experiment assessing EP3 mRNA or protein levels.
-
Verification of Knockdown: Assess the efficiency of EP3 knockdown by quantitative RT-PCR (qRT-PCR) or Western blot analysis.
Cell Viability (MTT) Assay
-
Treatment: Following treatment with L-798,106 or transfection with si-EP3 for the desired duration, remove the culture medium.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
Cell Migration (Wound-Healing/Scratch) Assay
-
Monolayer and Wound Creation: Grow cells to a confluent monolayer. Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing L-798,106 or, for siRNA-treated cells, fresh medium.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the wound area at each time point and calculate the rate of wound closure.
cAMP Measurement (ELISA)
-
Cell Treatment: Treat cells with L-798,106 or transfect with si-EP3. To stimulate adenylyl cyclase and observe the inhibitory effect of EP3, cells are often co-treated with an adenylyl cyclase activator like forskolin.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells pre-coated with an anti-cAMP antibody.
-
Detection: After incubation and washing steps, add the substrate solution and measure the colorimetric change using a microplate reader. The signal is inversely proportional to the cAMP concentration in the sample.
Conclusion
References
- 1. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of Ep3 attenuates migration and promotes apoptosis of non-small cell lung cancer cells via suppression of TGF-β/Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
L-798,106: A Comparative Analysis of its Performance in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of L-798,106, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP3. The following sections detail its effects across various cancer cell lines, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Mechanism of Action and Signaling Pathway
L-798,106 exerts its effects by selectively blocking the EP3 receptor. The EP3 receptor is a G-protein coupled receptor that, upon binding with its ligand PGE2, primarily signals through the inhibitory G-protein (Gi). This activation of Gi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing this interaction, L-798,106 prevents the downstream effects of PGE2-EP3 signaling.
L-798,106 as a Tool Compound for Studying EP3 Function: A Comparative Guide
The prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor, is a key player in a multitude of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1][2] Its unique ability to couple to multiple G-proteins (Gi, Gs, Gq, and G12/G13) leads to diverse and sometimes opposing cellular responses, making it a complex but important therapeutic target.[1][3][4] L-798,106 has emerged as a potent and highly selective antagonist for the EP3 receptor, serving as an invaluable tool for elucidating its multifaceted functions. This guide provides a comparative analysis of L-798,106 with other EP3 antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Comparative Analysis of EP3 Receptor Antagonists
The selection of an appropriate antagonist is critical for the specific and accurate study of receptor function. This section compares L-798,106 with other known EP3 receptor antagonists, focusing on their binding affinity and selectivity.
| Compound | Target Receptor(s) | Ki (nM) for EP3 | Ki (nM) for other receptors | Key Characteristics |
| L-798,106 | EP3 | 0.3 [5][6] | EP4: 916, EP1: >5000, EP2: >5000[5][6] | Potent and highly selective EP3 antagonist. |
| DG-041 | EP3 | High Affinity (pKD = 10.85 for mouse EP3γ)[7][8] | --- | A direct-acting EP3 antagonist evaluated in Phase 2 clinical trials for atherothrombosis.[9] |
| ONO-AE3-208 | EP4, EP3 | 30 | EP4: 1.3, FP: 790, TP: 2400[10][11][12] | High affinity and selective EP4 receptor antagonist with secondary affinity for EP3. |
Signaling Pathways of the EP3 Receptor
The EP3 receptor's functional diversity stems from its ability to couple to various G-proteins, initiating distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of antagonists like L-798,106.
Predominant Gi-Coupled Pathway
The most characterized pathway for the EP3 receptor involves coupling to the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is implicated in processes such as the inhibition of platelet aggregation and gastric acid secretion.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. What are EP3 antagonists and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 7. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of L-665871: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling L-665871 must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, this guide provides general procedures for the disposal of chemical waste of this nature. It is imperative to consult the specific SDS provided by the manufacturer for detailed and definitive guidance.
General Principles of Chemical Waste Disposal
Proper disposal of laboratory chemical waste is a critical aspect of responsible research. The primary goal is to prevent harm to individuals and the environment. This involves correctly identifying, segregating, and packaging chemical waste for collection by a licensed waste disposal contractor.
Key considerations for the disposal of chemical substances like this compound include:
-
Waste Identification and Classification: Determine if the waste is hazardous. Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States provide frameworks for this classification.[1] Hazardous waste can be identified by its characteristics (ignitability, corrosivity, reactivity, and toxicity) or by being specifically listed.
-
Segregation: Do not mix different types of chemical waste. Incompatible materials can react violently, producing heat, toxic gases, or explosions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, when handling chemical waste.[2][3]
-
Containerization: Use appropriate, clearly labeled containers for waste collection. Containers should be in good condition, compatible with the waste they hold, and kept closed except when adding waste.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
Step-by-Step Disposal Procedures
While specific protocols for this compound are not available, the following general steps should be followed for the disposal of similar research chemicals.
-
Consult the Safety Data Sheet (SDS): The SDS is the most important source of information regarding the hazards, handling, storage, and disposal of a chemical. It will provide specific instructions from the manufacturer.
-
Characterize the Waste: Determine if the this compound waste is considered hazardous under local, state, and federal regulations. This includes unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers).
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your institution's environmental health and safety (EHS) department.
-
Select Appropriate Waste Containers: Use a container that is chemically resistant to this compound. The container should be leak-proof and have a secure lid.[3]
-
Properly Label the Container: Affix a hazardous waste label to the container. Fill in all required information, including the chemical name ("this compound"), concentration, and any known hazards.
-
Accumulate Waste Safely: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the waste. Do not dispose of chemical waste down the drain or in the regular trash.
-
Documentation: Maintain records of the waste generated and disposed of, as required by your institution and regulatory agencies.
Quantitative Data Summary
Without a specific SDS for this compound, no quantitative data regarding its physical, chemical, or toxicological properties can be provided. Researchers should refer to the manufacturer's documentation for this information.
Experimental Protocols
Detailed methodologies for experiments involving this compound are not publicly available. Researchers should rely on their established and validated laboratory protocols for handling and experimenting with this compound.
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for the specific Safety Data Sheet (SDS) for this compound or the requirements of your institution's Environmental Health and Safety department and local regulations. Always prioritize safety and compliance in all laboratory operations.
References
Essential Safety and Handling Protocols for L-665871
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of the research compound L-665871. Given that the full toxicological properties of this compound may not be fully elucidated, a cautious approach in accordance with good laboratory practice is imperative.
Precautionary Statement
This compound is intended for research use only. The absence of a complete hazard profile does not indicate a lack of potential hazards. This material should be handled as if it were hazardous until more definitive information is available. All personnel must be thoroughly trained in the procedures outlined below before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or a disposable gown. |
| Respiratory | Use in a well-ventilated area. If handling powders or creating aerosols, a fume hood is required. A respirator may be necessary for larger quantities or in case of spills. |
Handling Procedures
Adherence to the following operational plan is critical for the safe handling of this compound.
3.1. Preparation and Weighing
-
Before use, allow the sealed vial of this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Gently tap the vial to dislodge any material that may have accumulated in the cap during transit.[1]
-
All weighing of the solid compound must be performed in a chemical fume hood.
3.2. Solution Preparation
-
Prepare stock solutions in a fume hood.
-
Use the appropriate solvent as recommended by the supplier.
-
Cap vials tightly and store as recommended. Stock solutions are generally usable for up to one month when stored at -20°C in tightly sealed aliquots.
3.3. General Laboratory Use
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[2][3][4][5][6]
-
Wash hands thoroughly after handling the compound.[2][3][4][5][6]
-
Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Small Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spills | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., vials, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
